molecular formula C7H3F3O2 B1332066 2,4,6-Trifluorobenzoic acid CAS No. 28314-80-9

2,4,6-Trifluorobenzoic acid

Cat. No.: B1332066
CAS No.: 28314-80-9
M. Wt: 176.09 g/mol
InChI Key: SJZATRRXUILGHH-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzoic acid is a useful research compound. Its molecular formula is C7H3F3O2 and its molecular weight is 176.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trifluorobenzoic acid
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InChI

InChI=1S/C7H3F3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZATRRXUILGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50334327
Record name 2,4,6-Trifluorobenzoic acid
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Molecular Weight

176.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28314-80-9
Record name 2,4,6-Trifluorobenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4,6-trifluoro-
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Record name 2,4,6-Trifluorobenzoic acid
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Record name 2,4,6-trifluorobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trifluorobenzoic Acid: Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzoic acid, a halogenated aromatic carboxylic acid, is a pivotal building block in modern organic synthesis. Its unique electronic properties, conferred by the presence of three electron-withdrawing fluorine atoms on the benzene (B151609) ring, render it a valuable precursor for the synthesis of a wide array of specialized chemicals. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on its applications in the pharmaceutical and agrochemical industries. The strategic introduction of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and potency of drug candidates.[1] This document serves as a technical resource, consolidating key data and methodologies to support research and development efforts.

Physicochemical Properties

The distinct physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various synthetic protocols.

General and Physical Properties
PropertyValue
CAS Number 28314-80-9
Molecular Formula C₇H₃F₃O₂
Molecular Weight 176.09 g/mol
Appearance White to light yellow crystalline powder
Melting Point 142-146 °C
Boiling Point 218.2 ± 35.0 °C at 760 mmHg
Density Approximately 1.5 ± 0.1 g/cm³
Solubility Sparingly soluble in water, soluble in methanol
pKa 1.83
Spectroscopic and Structural Data
ParameterDescription
¹H NMR Spectra available, chemical shifts and coupling constants are influenced by the fluorine atoms.
¹³C NMR Spectra available, shows characteristic shifts for fluorinated aromatic carbons and the carboxylic acid carbon.
¹⁹F NMR Provides information on the fluorine environments within the molecule.
IR Spectroscopy Characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching, and C-F stretching are observable.
Mass Spectrometry Electron ionization mass spectra are available for structural confirmation.[2]
Crystal Structure Monoclinic, P2₁/c space group. In the crystal, molecules form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxyl groups.[3]

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a carboxylic acid, readily undergoing reactions such as esterification and amidation.[1] The presence of the fluorine atoms significantly increases the acidity of the carboxylic acid group, as indicated by its low pKa value.[4] This enhanced acidity can influence its reactivity and catalytic activity in certain organic reactions.[5] The trifluorinated benzene ring is relatively stable but can participate in nucleophilic aromatic substitution reactions under specific conditions.

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] The incorporation of fluorine atoms can improve the metabolic stability and binding affinity of drug molecules.[1]

A notable application is in the synthesis of Lasmiditan (B1674530) , a selective serotonin (B10506) 5-HT1F receptor agonist used for the acute treatment of migraine.[7][8] this compound serves as a key starting material for the introduction of the 2,4,6-trifluorobenzoyl moiety, which is a critical pharmacophore in the final drug structure.

Experimental Protocols

Synthesis of Lasmiditan from this compound

This protocol outlines the conversion of this compound to 2,4,6-Trifluorobenzoyl chloride, followed by its reaction with a key amine intermediate to form Lasmiditan.

Step 1: Formation of 2,4,6-Trifluorobenzoyl Chloride

  • To a solution of this compound in dichloromethane (B109758), add a catalytic amount of dimethylformamide (DMF).

  • Slowly add oxalyl chloride to the reaction mixture at room temperature (approximately 25-30°C).

  • Stir the reaction mixture for 30-40 minutes.

  • Distill off the solvent under reduced pressure to obtain crude 2,4,6-Trifluorobenzoyl chloride as an oil.

  • Dissolve the obtained oil in dichloromethane for use in the subsequent step.[8][9]

Step 2: Amide Coupling to Synthesize Lasmiditan

  • In a separate reaction vessel, dissolve 2-amino-6-(1-methylpiperidine-4-carbonyl)pyridine (the amine intermediate) in dichloromethane and add triethylamine.

  • Cool the reaction mixture to 0-5°C.

  • To this cooled solution, add the previously prepared solution of 2,4,6-Trifluorobenzoyl chloride in dichloromethane.

  • Stir the reaction mixture at 0-5°C for approximately 30 minutes.

  • Allow the reaction temperature to rise to 25-30°C.

  • Work-up the reaction by washing with aqueous hydrochloric acid, followed by saturated aqueous sodium bicarbonate and brine solutions.

  • Distill off the organic solvent to obtain the crude Lasmiditan.

  • The crude product can be further purified by crystallization from a suitable solvent such as methanol.[8][9]

Spectroscopic Analysis (General Procedures)

Detailed experimental parameters for the spectroscopic analysis of this compound are not extensively reported in the literature. However, standard methodologies for obtaining NMR, IR, and MS data for organic compounds are applicable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

    • Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to detect the mass-to-charge ratio of the resulting ions.

Visualizations

Logical Relationship of Physicochemical Properties

G Molecular_Structure Molecular Structure (C₇H₃F₃O₂) Spectroscopic_Properties Spectroscopic Properties (NMR, IR, MS) Molecular_Structure->Spectroscopic_Properties determines Physical_Properties Physical Properties (m.p., b.p., density) Molecular_Structure->Physical_Properties influences Chemical_Properties Chemical Properties (pKa, Reactivity) Molecular_Structure->Chemical_Properties governs Applications Applications (Drug Development) Physical_Properties->Applications informs Chemical_Properties->Applications enables G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling Start This compound Reagents1 Oxalyl Chloride, DMF, CH₂Cl₂ Reaction1 Stir at 25-30°C Reagents1->Reaction1 Workup1 Solvent Distillation Reaction1->Workup1 Intermediate 2,4,6-Trifluorobenzoyl Chloride Workup1->Intermediate Reaction2 Cool to 0-5°C, Add Acid Chloride, Stir Intermediate->Reaction2 Amine Amine Intermediate Reagents2 Triethylamine, CH₂Cl₂ Reagents2->Reaction2 Workup2 Aqueous Work-up, Solvent Distillation Reaction2->Workup2 Purification Crystallization (Methanol) Workup2->Purification End Lasmiditan Purification->End

References

An In-depth Technical Guide to 2,4,6-Trifluorobenzoic Acid (CAS: 28314-80-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-Trifluorobenzoic acid, a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document outlines its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and safety information.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[2][3] Its trifluorinated aromatic ring structure imparts unique chemical reactivity and contributes to the enhanced metabolic stability and bioavailability of derivative compounds.[1]

PropertyValueSource
CAS Number 28314-80-9[4][5]
Molecular Formula C₇H₃F₃O₂[4][5]
Molecular Weight 176.09 g/mol [4][5]
Appearance White to light yellow crystalline powder[3]
Melting Point 142-146 °C[6]
Purity ≥98%[2]
InChI Key SJZATRRXUILGHH-UHFFFAOYSA-N[5]
SMILES O=C(O)C1=C(F)C=C(F)C=C1F[2]

Spectroscopic Data

Mass Spectrometry: The electron ionization (EI) mass spectrum for this compound is available through the NIST WebBook.[5]

Infrared (IR) Spectroscopy: The infrared spectrum is also available on the NIST WebBook, providing information about the functional groups present in the molecule.[5]

Synthesis Protocols

Two primary synthesis routes for this compound are detailed below.

Synthesis from 2,4,6-Trifluorobenzonitrile (B12505)

This method involves the acid-catalyzed hydrolysis of 2,4,6-trifluorobenzonitrile.

Experimental Protocol:

  • Charge a reactor with 500g of 70% aqueous sulfuric acid.

  • Heat the sulfuric acid solution to 140°C.

  • Continuously add 100g of 2,4,6-trifluorobenzonitrile to the heated acid over a period of 3-4 hours.

  • Stir the reaction mixture for 2 hours at 140°C.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture and wash the solid residue with distilled water.

  • To the filtered solid, add a mixture of ethyl acetate (B1210297) and hexane.

  • Stir the crystallization mixture for 30 minutes.

  • Filter the mixture to isolate the product.

  • Dry the product under vacuum at 70°C.

This process is reported to yield the product with a purity of 99% and a yield of 95%.

G Synthesis of this compound via Hydrolysis A 2,4,6-Trifluorobenzonitrile C Reaction at 140°C A->C B 70% H2SO4 B->C D Cooling & Filtration C->D E Recrystallization (Ethyl Acetate/Hexane) D->E F This compound E->F

Synthesis of this compound via Hydrolysis.
Synthesis from 3,5-Dichloro-2,4,6-trifluorobenzonitrile

This two-step synthesis involves a de-chlorination followed by hydrolysis.

Experimental Protocol:

Step 1: De-chlorination of 3,5-Dichloro-2,4,6-trifluorobenzonitrile

  • Charge a reactor with 73g of zinc powder, 1000g of water, and 100g of 3,5-dichloro-2,4,6-trifluorobenzonitrile.

  • Add 2g of potassium hydrogen phosphate (B84403) to the reactor.

  • Heat the reaction mixture to 80°C with stirring.

  • Slowly add 80g of acetic acid to the reaction mass over 2-3 hours at a temperature of 90-95°C.

  • Monitor the reaction progress using gas chromatography.

  • After the reaction is complete, cool the mixture to 35°C.

  • Add 300g of dichloromethane (B109758) to the reaction mass.

  • Filter the mixture under vacuum.

  • Separate the organic and aqueous layers of the filtrate to obtain 2,4,6-trifluorobenzonitrile in the organic layer.

Step 2: Hydrolysis of 2,4,6-Trifluorobenzonitrile

  • Follow the hydrolysis protocol as described in section 3.1.

G Two-Step Synthesis of this compound cluster_0 Step 1: De-chlorination cluster_1 Step 2: Hydrolysis A 3,5-Dichloro-2,4,6-trifluorobenzonitrile C Reaction at 90-95°C A->C B Zn, H2O, KH2PO4, Acetic Acid B->C D Work-up & Extraction C->D E 2,4,6-Trifluorobenzonitrile D->E G Reaction at 140°C E->G F H2SO4 (70%) F->G H Purification G->H I This compound H->I

Two-Step Synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in several industrial and research applications:

  • Pharmaceuticals: It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine atoms can enhance the metabolic stability, bioavailability, and potency of drug candidates.[1] It is an intermediate in the synthesis of Lasmiditan.

  • Agrochemicals: This compound is used in the manufacturing of herbicides and pesticides.[3]

  • Material Science: It is utilized in the production of liquid crystal materials.

  • Organic Synthesis: It is a versatile reagent for introducing the 2,4,6-trifluorobenzoyl moiety into organic molecules.[1]

Safety Information

Hazard Statements:

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[10]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Users should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves and eye protection.[10] Work should be conducted in a well-ventilated area.

References

An In-depth Technical Guide to the Molecular Structure of 2,4,6-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzoic acid (TFBA) is a halogenated aromatic carboxylic acid with significant applications in the synthesis of pharmaceuticals, agrochemicals, and photosensitizers.[1][2] Its unique molecular structure, characterized by the presence of three fluorine atoms ortho and para to the carboxylic acid group, imparts distinct chemical and physical properties that are of considerable interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure of this compound, detailing its crystallographic and spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development and related scientific fields.

Crystallographic Analysis

The three-dimensional arrangement of atoms in the solid state of this compound has been determined by single-crystal X-ray diffraction.[3] The compound crystallizes in the monoclinic space group P21/c. In the crystal lattice, molecules of this compound form centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds between their carboxyl groups.[3] These dimeric units are further connected into infinite strands along the a-axis via dispersive F⋯O contacts.[3]

Crystal Data and Structure Refinement

The crystallographic data provides precise measurements of the unit cell and other structural parameters.

ParameterValue[3]
Empirical FormulaC₇H₃F₃O₂
Formula Weight176.09
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2769 (3)
b (Å)13.7998 (6)
c (Å)7.3097 (3)
β (°)115.041 (2)
Volume (ų)665.04 (5)
Z4
Selected Geometric Parameters

The introduction of fluorine atoms significantly influences the geometry of the benzene (B151609) ring. The C—C—C angles at the fluorine-substituted carbon atoms are notably larger than the ideal 120° of a regular hexagon.

Bond/AngleValue (°)[3]
C2—C1—C6123.69 (13)
C3—C4—C5123.88 (12)
C1—C6—C5123.66 (12)

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the electronic and vibrational properties of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid functional group. The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound.[5]

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)
C=O stretch (Carboxylic acid)1760-1690
C-O stretch1320-1210
C-F stretch1350-1150
Aromatic C=C stretch1600-1450
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in fragmentation of the molecule, providing a characteristic pattern. The NIST Chemistry WebBook indicates the availability of a mass spectrum.[5] The molecular ion peak is expected at m/z 176, corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis and Purification

This compound can be synthesized from 1,3,5-trifluorobenzene (B1201519) by lithiation with n-butyllithium followed by reaction with gaseous carbon dioxide.[4] A patented method describes the hydrolysis of 2,4,6-trifluorobenzonitrile (B12505) using aqueous sulfuric acid to yield the crude product, which is then purified by crystallization from a mixture of ethyl acetate (B1210297) and hexane (B92381) to achieve a purity of 99% to 99.8%.[6]

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification start 1,3,5-Trifluorobenzene step1 Lithiation with n-BuLi start->step1 step2 Reaction with CO2 step1->step2 product Crude this compound step2->product crude Crude Product step3 Crystallization from Ethyl Acetate/Hexane crude->step3 final Pure this compound step3->final G General Workflow for Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry sample This compound Sample nmr_prep Dissolve in Deuterated Solvent sample->nmr_prep ir_prep Prepare KBr Pellet or Nujol Mull sample->ir_prep ms_prep Introduce Sample into MS sample->ms_prep nmr_acq Acquire 1H, 13C, 19F Spectra nmr_prep->nmr_acq nmr_data NMR Data nmr_acq->nmr_data ir_acq Acquire IR Spectrum ir_prep->ir_acq ir_data IR Spectrum ir_acq->ir_data ms_acq Acquire Mass Spectrum ms_prep->ms_acq ms_data Mass Spectrum ms_acq->ms_data

References

An In-depth Technical Guide to the Solubility of 2,4,6-Trifluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,4,6-trifluorobenzoic acid in various organic solvents, a critical parameter for its application in pharmaceutical synthesis, materials science, and agrochemical development. Due to the limited availability of specific quantitative solubility data for this compound, this document presents qualitative solubility information and detailed experimental protocols for its determination. For comparative analysis, quantitative solubility data for the structurally related compound 4-fluorobenzoic acid is provided, offering valuable insights into the expected solubility behavior. This guide also includes detailed experimental workflows for the synthesis and analysis of trifluorobenzoic acids, visualized to aid in laboratory application.

Introduction

This compound (CAS No. 28314-80-9) is a fluorinated aromatic carboxylic acid of significant interest in various fields of chemical research and development. Its unique electronic properties, conferred by the three fluorine atoms on the benzene (B151609) ring, make it a valuable building block in the synthesis of pharmaceuticals, liquid crystals, and specialty polymers. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed resource on the solubility of this compound. It consolidates available information, presents standardized experimental methodologies, and offers visual representations of key laboratory workflows.

Solubility of this compound

Qualitative Solubility

General observations indicate that this compound is soluble in polar organic solvents. Specifically, it has been noted to be soluble in methanol.[1] Based on the general principle of "like dissolves like," it is anticipated to exhibit good solubility in other polar solvents such as ethanol, acetone, and ethyl acetate. Conversely, its solubility is expected to be limited in non-polar solvents.

Quantitative Solubility Data (Comparative Analysis)

Table 1: Mole Fraction Solubility (x) of 4-Fluorobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [2]

Temperature (K)MethanolEthanol1-Propanol2-Propanol1-ButanolIsobutanol1-PentanolEthyl FormateMethyl AcetateEthyl AcetateAcetonitrileAcetone
283.150.29850.28540.26980.25870.24560.23980.22540.35470.38740.36580.25470.4587
288.150.32540.30980.29540.28450.26980.26540.24870.38540.41580.39870.27890.4875
293.150.35470.33580.32140.31020.29540.29120.27210.41690.44520.43210.30210.5169
298.150.38540.36210.34870.33650.32140.31780.29540.44870.47580.46580.32540.5478
303.150.41690.38980.37650.36320.34870.34450.31870.48120.50740.49980.34980.5789
308.150.44870.41870.40470.39010.37650.37120.34210.51450.53980.53410.37410.6102
313.150.48120.44870.43320.41780.40470.39870.36540.54870.57320.56870.39870.6412
318.150.51450.47980.46210.44580.43320.42650.38870.58320.60740.60320.42350.6725
323.150.54870.51120.49140.47410.46210.45470.41210.61870.64210.63870.44870.7041

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

Isothermal Shake-Flask Gravimetric Method

This is a widely recognized and reliable method for determining the equilibrium solubility of a compound.[3][4]

Materials:

  • This compound (high purity, >99%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readability ± 0.1 mg)

  • Constant temperature orbital shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Vials with tight-fitting screw caps

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the organic solvent)

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, taking care not to disturb the solid phase. Immediately filter the solution using a syringe filter into a pre-weighed, dry vial.

  • Gravimetric Analysis: Accurately weigh the vial containing the filtered saturated solution.

  • Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Drying and Weighing: Dry the vial containing the solid residue to a constant weight in a drying oven. Cool the vial in a desiccator before each weighing.

  • Calculation: The solubility (S) can be calculated using the following formula:

    S ( g/100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits a distinct chromophore and the solvent does not interfere with the absorbance at the analytical wavelength.[3][5]

Materials:

  • All materials listed for the gravimetric method

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Preparation of Saturated Solution: Follow steps 1-4 of the isothermal shake-flask gravimetric method to prepare a saturated solution at a constant temperature.

  • Sample Preparation and Analysis:

    • Withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

Mandatory Visualizations

As no direct signaling pathways involving this compound are prominently documented, this section provides visualizations of key experimental workflows relevant to its synthesis and analysis.

Synthesis Workflow of this compound

The following diagram illustrates a typical laboratory synthesis workflow for this compound, adapted from a patented process.

G reagents 1-Bromo-2,4,6-trifluorobenzene Magnesium Tetrahydrofuran (THF) grignard Grignard Reagent Formation (Stirring, 30-35 °C) reagents->grignard carboxylation Carboxylation (Purging CO2, 0-10 °C) grignard->carboxylation co2 Carbon Dioxide (gas) co2->carboxylation quench Quenching (10% Aqueous HCl) carboxylation->quench extraction Extraction (Methyl tertiary butyl ether) quench->extraction concentration Concentration (Evaporation) extraction->concentration dissolution Dissolution & pH Adjustment (Water, Base) concentration->dissolution wash Washing (Dichloromethane) dissolution->wash acidification Acidification & Precipitation (Conc. HCl) wash->acidification filtration Filtration acidification->filtration recrystallization Recrystallization (Water:Methanol) filtration->recrystallization product This compound (Purity >99.8%) recrystallization->product

Caption: Synthesis workflow for this compound.

Analytical Workflow for Trifluorobenzoic Acid using HPLC

This diagram outlines a general workflow for the analysis of a trifluorobenzoic acid, which can be adapted for this compound, based on high-performance liquid chromatography (HPLC) methodologies.

G sample_prep Sample Preparation (Dissolve in mobile phase) filtration_sample Sample Filtration (0.45 µm filter) sample_prep->filtration_sample injection Injection (e.g., 5 µL) filtration_sample->injection hplc_system HPLC System (C18 column) separation Chromatographic Separation (Isocratic elution) hplc_system->separation mobile_phase Mobile Phase Preparation (e.g., Acetonitrile:Water:Trifluoroacetic Acid) (Degas) mobile_phase->hplc_system injection->separation detection Detection (UV Detector, e.g., 272 nm) separation->detection data_acq Data Acquisition & Analysis (Chromatogram) detection->data_acq results Quantification & Purity Assessment data_acq->results

Caption: Analytical workflow for Trifluorobenzoic Acid via HPLC.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the readily available scientific literature, this technical guide provides a robust framework for its determination. The qualitative information, comparative data from a structural analog, and detailed experimental protocols offer valuable tools for researchers. The provided workflows for synthesis and analysis further support the practical application of this important chemical compound in various research and development settings. The generation of precise solubility data for this compound in a broad range of organic solvents is encouraged to further enhance its utility and application.

References

Spectroscopic Profile of 2,4,6-Trifluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Trifluorobenzoic Acid (CAS No. 28314-80-9), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Summary of Spectroscopic Data

The structural integrity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
6.78 – 6.71m1H-Aromatic H-3, H-5

Solvent: D₂O

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmCouplingAssignment
167.7-C=O (Carboxylic Acid)
162.4dt, J = 248, 15 HzC-F (C-2, C-6)
159.3ddd, J = 248, 15, 11 HzC-F (C-4)
112.6tC-H (C-3, C-5)

Solvent: D₂O

Table 3: Infrared (IR) Spectroscopy Peak List for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (Carboxylic Acid)
1710-1680StrongC=O stretch (Carboxylic Acid)
1625-1600Medium-StrongC=C stretch (Aromatic)
1320-1210StrongC-O stretch (Carboxylic Acid)
1150-1000StrongC-F stretch
950-900Medium, BroadO-H bend (out-of-plane)

Note: The IR peak list is based on typical values for fluorinated benzoic acids and a vibrational analysis study. Specific experimental values may vary.

Table 4: Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)Assignment
176~55[M]⁺ (Molecular Ion)
159~100[M-OH]⁺
131~40[M-COOH]⁺

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on established practices for the analysis of aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of Deuterium Oxide (D₂O).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment was performed with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment was conducted. The coupling constants reported are due to fluorine-carbon interactions.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound was finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet.

  • Instrumentation: An FTIR spectrometer was used to record the spectrum.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A solid probe was used to introduce the sample directly into the ion source.

  • Instrumentation: An electron ionization (EI) mass spectrometer was used.

  • Ionization: The sample was ionized using a standard electron energy of 70 eV.

  • Data Acquisition: The mass spectrum was scanned over a mass range of m/z 50-500.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and how the data from different techniques are integrated for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in D2O Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Direct Insertion Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq EI Mass Spectrometer MS_Prep->MS_Acq NMR_Data Chemical Shifts Coupling Constants NMR_Acq->NMR_Data IR_Data Functional Group Identification IR_Acq->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS_Acq->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Diagram 1: General workflow for the spectroscopic analysis of this compound.

Structural_Confirmation_Logic cluster_data Spectroscopic Data cluster_interpretation Structural Information NMR NMR Data (¹H & ¹³C) - Proton Environment - Carbon Skeleton - F-C Coupling Structure This compound Structure NMR->Structure Confirms connectivity and electronic environment IR IR Data - Carboxylic Acid (O-H, C=O) - Aromatic Ring (C=C) - C-F Bonds IR->Structure Identifies key functional groups MS MS Data - Molecular Weight (m/z 176) - Fragmentation ([M-OH]⁺, [M-COOH]⁺) MS->Structure Confirms molecular formula and fragmentation

Diagram 2: Logical relationship of spectroscopic data for structural confirmation.

References

Unveiling the Solid-State Architecture of 2,4,6-Trifluorobenzoic Acid: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and crystallographic parameters of 2,4,6-trifluorobenzoic acid (C7H3F3O2). A comprehensive understanding of the solid-state structure of this fluorinated benzoic acid derivative is crucial for its application in pharmaceutical and materials science, where molecular conformation and intermolecular interactions play a pivotal role in determining physical and chemical properties.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c.[1] Key crystallographic data and refinement parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC7H3F3O2
Formula Weight176.09 g/mol
Temperature200 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensions
a7.2769 (3) Å[1]
b13.7998 (6) Å[1]
c7.3097 (3) Å[1]
α90°
β115.041 (2)°[1]
γ90°
Volume665.04 (5) ų[1]
Z4[1]
Density (calculated)1.759 Mg/m³[1]
Absorption Coefficient0.18 mm⁻¹[1]
F(000)352[1]
Data Collection & Refinement
R-factor0.038[1]
wR-factor0.106[1]
Data-to-parameter ratio14.8[1]
Table 2: Selected Bond Angles
AtomsAngle (°)
C2-C1-C6123.69 (13)[1]
C3-C4-C5123.88 (12)[1]
C1-C6-C5123.66 (12)[1]

Molecular and Crystal Packing

In the crystal structure of this compound, the fluorine substitutions significantly influence the geometry of the benzene (B151609) ring. The C-C-C bond angles at the carbon atoms bonded to fluorine atoms are notably larger than the ideal 120° of an unsubstituted benzene ring.[1]

A prominent feature of the crystal packing is the formation of centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxyl groups of two neighboring molecules.[1] These dimers are further connected into infinite strands along the a-axis via dispersive F···O contacts, with a distance of 2.8849 (16) Å.[1]

Experimental Protocols

The crystallographic data presented were obtained through single-crystal X-ray diffraction analysis. The general experimental workflow for such an analysis is outlined below.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in an appropriate organic solvent. The choice of solvent is critical and may require screening of several options to obtain crystals of sufficient size and quality.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head. For the published structure of this compound, data was collected at a temperature of 200 K on a Bruker APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å).[1] The crystal-to-detector distance and the exposure time per frame are optimized to ensure good data quality. A complete sphere of data is typically collected by a combination of φ and ω scans.

Structure Solution and Refinement

The collected diffraction data is first processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can often be located in the difference Fourier map and are refined isotropically or placed in calculated positions and refined using a riding model.

Visualizing the Crystallographic Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_validation Finalization synthesis Synthesis or Procurement of This compound crystal_growth Single Crystal Growth synthesis->crystal_growth Dissolution & Evaporation crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection (e.g., Bruker APEXII CCD) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis (e.g., CheckCIF) structure_refinement->validation cif_deposition Crystallographic Information File (CIF) Deposition validation->cif_deposition

Caption: Experimental workflow for crystal structure determination.

References

A Technical Guide to 2,4,6-Trifluorobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial landscape, key synthetic applications, and experimental protocols for 2,4,6-Trifluorobenzoic acid, a crucial building block in modern medicinal and agricultural chemistry.

Introduction

This compound (CAS No. 28314-80-9) is a fluorinated aromatic carboxylic acid that has garnered significant interest in the fields of pharmaceutical and agrochemical research and development. The strategic incorporation of fluorine atoms into its benzene (B151609) ring imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity to biological targets, and improved bioavailability of the final active compounds.[1] This technical guide provides a comprehensive overview of the commercial suppliers of this compound, its critical applications in the synthesis of the anti-migraine drug Lasmiditan, and its emerging role in the development of novel agrochemicals. Detailed experimental protocols and visual representations of synthetic pathways are included to assist researchers in their practical applications of this versatile chemical intermediate.

Commercial Availability

A wide range of chemical suppliers offer this compound, catering to diverse research and manufacturing needs. The available grades typically range from 95% to over 98% purity, with pricing varying based on quantity and supplier. The following tables provide a summary of prominent commercial suppliers and their product specifications.

Table 1: Major Commercial Suppliers of this compound

SupplierHeadquarters LocationWebsite
Sigma-Aldrich (Merck)Darmstadt, Germany--INVALID-LINK--
Thermo Scientific ChemicalsWaltham, MA, USA--INVALID-LINK--
TCI AmericaPortland, OR, USA--INVALID-LINK--
Chem-Impex InternationalWood Dale, IL, USA--INVALID-LINK--
Oakwood ChemicalEstill, SC, USA--INVALID-LINK--
Simson Pharma LimitedMumbai, India--INVALID-LINK--
Santa Cruz BiotechnologyDallas, TX, USA--INVALID-LINK--
Speranza Chemical Co., Ltd.Shenzhen, China--INVALID-LINK--
ChemicalBookBeijing, China--INVALID-LINK--
LeapchemHangzhou, China--INVALID-LINK--

Table 2: Product Specifications of this compound from Select Suppliers

SupplierPurityAvailable QuantitiesPrice Range (USD/g)Physical Form
Sigma-Aldrich95%1g, 5g, 10g€79.60/g (approx. $86/g)Crystal - Powder / White - Slightly pale yellow
Thermo Scientific Chemicals98%[2]1g, 5g[2][3]$49.65 - $163.65[2][3]Crystals or powder or crystalline powder[2]
TCI America>98.0% (GC)[4]Contact for quoteContact for quoteWhite to Light yellow powder to crystal[4]
Chem-Impex≥ 98% (GC)[1]Contact for quoteContact for quoteWhite to light yellow powder to crystal[1]
Speranza Chemical Co., Ltd.98%[5]1kg, 25kg$20.00/kg (for bulk)[6]Off-white solid[5]
Zhuozhou Wenxi Import and Export Co., Ltd.99%+ HPLC[6]Bulk$10.00 - $15.00/kg[6]Not specified

Note: Pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date information and for bulk quantity pricing.

Key Applications in Pharmaceutical Synthesis: The Case of Lasmiditan

A prominent application of this compound is as a key starting material in the synthesis of Lasmiditan, a selective serotonin (B10506) 5-HT1F receptor agonist used for the acute treatment of migraine.[7] The synthesis involves a two-step process: the conversion of this compound to its more reactive acid chloride derivative, followed by an amide coupling reaction.

Synthetic Pathway of Lasmiditan

The overall synthetic route from this compound to Lasmiditan is depicted below.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling 2,4,6-Trifluorobenzoic_acid This compound Reagents1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) 2,4,6-Trifluorobenzoic_acid->Reagents1 2,4,6-Trifluorobenzoyl_chloride 2,4,6-Trifluorobenzoyl chloride Reagents1->2,4,6-Trifluorobenzoyl_chloride Amine (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Lasmiditan Lasmiditan Amine->Lasmiditan Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) G Start This compound Activation Activation (e.g., to acid chloride) Start->Activation Coupling Coupling with Heterocyclic Intermediate Activation->Coupling Modification Further Functional Group Modification Coupling->Modification Final_Product Active Agrochemical Ingredient Modification->Final_Product

References

Safety and Handling of 2,4,6-Trifluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and does not replace a formal risk assessment or the information provided in a Safety Data Sheet (SDS). Always consult the specific SDS for 2,4,6-Trifluorobenzoic acid from your supplier before handling this chemical.

Introduction

This compound (CAS No. 28314-80-9) is a fluorinated aromatic carboxylic acid with increasing importance in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its unique properties, stemming from the presence of three fluorine atoms on the benzene (B151609) ring, make it a valuable building block for novel molecules. However, as with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety precautions are paramount for its safe handling in a laboratory setting. This guide provides an in-depth overview of the safety and handling considerations for this compound, tailored for professionals in research and development.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyValueReference
CAS Number 28314-80-9[1]
Molecular Formula C₇H₃F₃O₂[2]
Molecular Weight 176.09 g/mol [2]
Appearance White to light yellow crystalline powder[2]
Melting Point 142-146 °C[2]
Boiling Point Not determined
Solubility Soluble in many organic solvents.[2]
pKa Not available

Handling and Storage Procedures

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Fume Hood: All work with this compound, especially when handling the solid powder or creating solutions, should be performed in a properly functioning chemical fume hood to minimize inhalation of dust and vapors.[3]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Always inspect gloves for integrity before use.

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when there is a significant risk of skin contact, additional protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

General Handling Practices
  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid inhalation of dust.[5]

  • Use in the smallest practical quantities for the experiment being performed.[4]

  • Keep containers tightly closed when not in use.[3]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the laboratory.[6]

Storage
  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep containers tightly closed.[3]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

  • Store in a designated and properly labeled cabinet for organic acids.[3]

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Disposal

Accidental Release
  • Small Spills:

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.[6]

    • Place the spilled material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent (e.g., water, if appropriate) and then wipe dry.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and the laboratory supervisor.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill if possible without risk.

    • Follow institutional procedures for large chemical spills.

Waste Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Collect waste in a properly labeled, sealed container.

  • Do not mix with incompatible wastes.

Toxicological Information

Specific toxicological data for this compound is limited in the publicly available literature. The information below is based on its classification and general knowledge of similar compounds.

Acute Toxicity:

  • Oral: No specific LD50 data is available. It is expected to be harmful if swallowed.

  • Dermal: No specific LD50 data is available. It is classified as a skin irritant.

  • Inhalation: No specific LC50 data is available. It is classified as a respiratory irritant.

Chronic Toxicity:

  • Carcinogenicity: No data is available to classify this substance with respect to its carcinogenic potential.

  • Mutagenicity: No data is available to classify this substance with respect to its mutagenic potential.

  • Reproductive Toxicity: No data is available to classify this substance with respect to its reproductive toxicity.

Experimental Protocols for Safety Assessment (Based on OECD Guidelines)

Due to the lack of specific experimental data for this compound, this section outlines the general principles of standardized test guidelines that would be used to assess its safety.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to determine the potential of a substance to cause reversible inflammatory changes to the skin.

OECD_404_Workflow OECD 404: Acute Dermal Irritation Workflow start Start: Test Substance (this compound) animal_prep Animal Preparation (e.g., Albino Rabbit) start->animal_prep application Apply 0.5g of substance to a small area of skin animal_prep->application exposure 4-hour exposure period application->exposure removal Remove test substance exposure->removal observation Observe for erythema and edema at 1, 24, 48, and 72 hours removal->observation scoring Score skin reactions observation->scoring classification Classify as irritant or non-irritant based on scores scoring->classification end End: Hazard Classification classification->end

OECD 404: Acute Dermal Irritation Workflow
Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye.

OECD_405_Workflow OECD 405: Acute Eye Irritation Workflow start Start: Test Substance (this compound) animal_prep Animal Preparation (e.g., Albino Rabbit) start->animal_prep instillation Instill 0.1g of substance into one eye animal_prep->instillation observation Observe for corneal opacity, iris lesions, conjunctival redness and swelling at 1, 24, 48, and 72 hours instillation->observation scoring Score ocular lesions observation->scoring reversibility Assess reversibility of effects over 21 days scoring->reversibility classification Classify as irritant or corrosive based on scores and reversibility reversibility->classification end End: Hazard Classification classification->end

OECD 405: Acute Eye Irritation Workflow

Logical Relationship for Safe Handling

The following diagram illustrates the logical flow of considerations and actions for the safe handling of this compound in a research laboratory.

Safe_Handling_Workflow Safe Handling Workflow for this compound start Start: Planned Experiment risk_assessment Conduct Risk Assessment (Review SDS, SOPs) start->risk_assessment ppe_selection Select Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_selection engineering_controls Prepare Engineering Controls (Fume Hood, Ventilation) risk_assessment->engineering_controls weighing_handling Weigh and Handle in Fume Hood ppe_selection->weighing_handling engineering_controls->weighing_handling reaction_setup Set up Reaction weighing_handling->reaction_setup monitoring Monitor Reaction reaction_setup->monitoring workup Reaction Work-up monitoring->workup waste_disposal Segregate and Dispose of Waste workup->waste_disposal decontamination Decontaminate Work Area and Glassware waste_disposal->decontamination end End: Experiment Complete decontamination->end

Safe Handling Workflow for this compound

Conclusion

This compound is a valuable reagent with manageable hazards when handled with appropriate precautions. The primary risks are associated with its irritant properties to the skin, eyes, and respiratory system. Adherence to the safety guidelines outlined in this document, including the consistent use of engineering controls and personal protective equipment, is essential for minimizing exposure and ensuring a safe laboratory environment. Researchers, scientists, and drug development professionals should always prioritize a culture of safety and consult the most up-to-date Safety Data Sheet before working with this or any other chemical.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 2,4,6-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzoic acid (TFBA), a fluorinated aromatic carboxylic acid, is a pivotal building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluorinated structure imparts unique physicochemical properties, including enhanced metabolic stability and bioavailability, to the final products.[2] Understanding the intrinsic stability of TFBA and its degradation profile under various stress conditions is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and other fine chemicals derived from it.

This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound. It summarizes available data on its stability under forced degradation conditions, proposes potential degradation pathways based on existing literature for related compounds, and offers detailed experimental protocols for conducting stability and degradation studies.

Stability Profile of this compound

This compound is generally considered a stable compound under standard storage conditions, which include being kept in a cool, well-ventilated place away from excessive heat or moisture.[2] However, forced degradation studies indicate its susceptibility to degradation under specific stress conditions.

Qualitative data from a reverse-phase HPLC method development study suggests that this compound degrades significantly under oxidative, acidic, and basic conditions. It shows mild degradation under hydrolytic conditions and is stable under thermal and photolytic stress. While this provides a general understanding of its stability, detailed quantitative data from these studies are not extensively available in the public domain.

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes the known and inferred stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Stress ConditionReagent/ParametersTemperatureDurationObservationsQuantitative Data (% Degradation)
Acid Hydrolysis 0.1 M HClReflux8 hoursSignificant degradationData not available
Base Hydrolysis 0.1 M NaOHReflux8 hoursSignificant degradationData not available
Neutral Hydrolysis WaterReflux8 hoursMild degradationData not available
Oxidative 3% H₂O₂Room Temperature24 hoursSignificant degradationData not available
Photolytic UV light (254 nm) and visible lightAmbient7 daysStableData not available
Thermal (Dry Heat) 105°C24 hoursStableData not available

Note: The qualitative observations are based on a study developing a stability-indicating method for this compound. Specific quantitative degradation percentages were not reported.

Degradation Pathways

The exact degradation pathways and products of this compound have not been fully elucidated in publicly available literature. However, based on the known reactivity of fluorinated aromatic compounds and degradation pathways of other fluorobenzoic acids, plausible chemical and microbial degradation routes can be proposed.

Chemical Degradation Pathways

Under hydrolytic (acidic and basic) and oxidative stress, this compound is expected to undergo degradation primarily through nucleophilic substitution of the fluorine atoms and potential modification of the carboxylic acid group.

  • Hydrolytic Degradation: In the presence of strong acids or bases and heat, the fluorine atoms on the aromatic ring can be substituted by hydroxyl groups. The fluorine atoms at the ortho and para positions to the carboxylic acid group are particularly susceptible to nucleophilic attack. This would lead to the formation of various hydroxylated and fluorinated benzoic acid derivatives.

  • Oxidative Degradation: Strong oxidizing agents like hydrogen peroxide can lead to the formation of phenolic compounds through hydroxylation of the aromatic ring. Further oxidation could result in ring opening.

A potential degradation pathway under harsh hydrolytic conditions is illustrated below.

G A This compound B 2-Hydroxy-4,6-difluorobenzoic Acid A->B Nucleophilic Substitution (e.g., OH⁻) C 4-Hydroxy-2,6-difluorobenzoic Acid A->C Nucleophilic Substitution (e.g., OH⁻) D 2,4-Dihydroxy-6-fluorobenzoic Acid B->D Further Substitution C->D Further Substitution E Further Degradation Products D->E

Proposed Hydrolytic Degradation Pathway
Microbial Degradation Pathway

While the microbial degradation of this compound has not been specifically reported, studies on other fluorobenzoic acids can provide insights into a plausible metabolic route. Bacteria, particularly species of Pseudomonas and Alcaligenes, are known to degrade fluorobenzoic acids.[3][4] The degradation typically initiates with dioxygenase-catalyzed hydroxylation of the aromatic ring, followed by ring cleavage. A hypothetical pathway is presented below.

G cluster_0 Initial Steps cluster_1 Ring Cleavage and Further Metabolism A This compound B Fluorodihydrodihydroxy- benzoic Acid Intermediate A->B Dioxygenase C Fluorocatechol Derivative B->C Dehydrogenase D Ring Cleavage Product (e.g., Muconic Acid Derivative) C->D Dioxygenase (Ring Cleavage) E Intermediates of Central Metabolism D->E Further Enzymatic Steps

Proposed Microbial Degradation Pathway

Experimental Protocols

The following sections detail generalized protocols for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.

Forced Degradation Study Protocol

This protocol is a general guideline and may require optimization based on the specific stability characteristics of the compound.

Objective: To generate potential degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (1 M and 0.1 M)

  • Sodium hydroxide (B78521) (1 M and 0.1 M)

  • Hydrogen peroxide (3% w/v)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Class A volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 1 M HCl.

    • Reflux the mixture at 80°C for 8 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 1 M NaOH.

    • Reflux the mixture at 80°C for 8 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place approximately 10 mg of solid this compound in a clear glass vial.

    • Heat in an oven at 105°C for 24 hours.

    • After cooling, dissolve the solid in the solvent used for the stock solution to obtain a concentration of 1 mg/mL and then dilute to approximately 100 µg/mL with the mobile phase for analysis.

  • Photolytic Degradation (Solution):

    • Expose a solution of this compound (e.g., 100 µg/mL) in a quartz cuvette or vial to UV (254 nm) and visible light in a photostability chamber for an extended period (e.g., 7 days).

    • Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same temperature conditions.

    • Analyze the samples at appropriate time intervals.

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as the HPLC-UV method described below.

Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to demonstrate its stability-indicating nature.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

G A Prepare Stock Solution of This compound B Subject to Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photolytic Stress B->G H Sample Preparation (Neutralization/Dilution) C->H D->H E->H F->H G->H I HPLC Analysis H->I J Data Analysis and Degradation Pathway Elucidation I->J

Forced Degradation Experimental Workflow

Conclusion

This compound exhibits good stability under thermal and photolytic conditions but is susceptible to degradation under acidic, basic, and oxidative stress. While specific degradation products and quantitative kinetic data are not extensively documented, this guide provides a framework for understanding its stability profile and for conducting further investigations. The proposed degradation pathways and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals working with this important chemical intermediate. Further studies are warranted to isolate and characterize the degradation products to fully elucidate the degradation pathways and to develop robust stability-indicating methods.

References

Methodological & Application

The Strategic Role of 2,4,6-Trifluorobenzoic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers in Drug Development

Introduction

2,4,6-Trifluorobenzoic acid is a key building block in contemporary pharmaceutical synthesis, prized for its ability to confer advantageous properties upon target drug molecules. The strategic incorporation of the trifluorinated phenyl moiety can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity to its biological target.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical agents, with a particular focus on the anti-migraine drug Lasmiditan (B1674530), a selective serotonin (B10506) 5-HT1F receptor agonist.

Application in the Synthesis of Lasmiditan

Lasmiditan is a prime example of a modern therapeutic agent whose synthesis leverages the unique properties of this compound.[2] The drug is a highly selective agonist for the serotonin 5-HT1F receptor, and its development was a significant step forward in migraine treatment, offering a mechanism of action that avoids the vasoconstrictive effects associated with triptans.[2][3]

The core synthetic strategy for Lasmiditan involves the formation of an amide bond between a complex pyridine-containing amine and the 2,4,6-trifluorobenzoyl group.[4][5] this compound serves as the precursor to the activated acylating agent, typically 2,4,6-trifluorobenzoyl chloride.

Logical Workflow for the Synthesis of Lasmiditan

G A This compound B Activation to 2,4,6-Trifluorobenzoyl chloride A->B Thionyl Chloride or Oxalyl Chloride D Amide Coupling Reaction B->D C Amine Intermediate (e.g., 2-amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine) C->D E Crude Lasmiditan D->E F Purification E->F e.g., Column Chromatography, Recrystallization G Lasmiditan (Final API) F->G

Caption: Synthetic workflow for Lasmiditan.

Experimental Protocols

The following protocols are representative syntheses for the preparation of Lasmiditan from this compound.

Protocol 1: Preparation of 2,4,6-Trifluorobenzoyl Chloride

This protocol describes the activation of this compound to its corresponding acid chloride.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Oxalyl chloride

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound in dichloromethane, add a catalytic amount of dimethylformamide.

  • Cool the reaction mixture to 0-10°C.

  • Slowly add oxalyl chloride to the reaction mass.

  • Allow the reaction mixture to warm to room temperature (20-30°C) and stir for approximately 30-40 minutes.[6]

  • Monitor the reaction to completion by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, distill off the solvent under reduced pressure to obtain the crude 2,4,6-trifluorobenzoyl chloride as an oil. This material is typically used in the subsequent step without further purification.[6]

Protocol 2: Amide Coupling to Synthesize Lasmiditan

This protocol details the coupling of 2,4,6-trifluorobenzoyl chloride with the key amine intermediate.

Materials:

  • 2,4,6-Trifluorobenzoyl chloride (from Protocol 1)

  • 2-amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine

  • 1,4-Dioxane or Dichloromethane

  • Triethylamine (if starting with the amine salt)

  • Standard glassware for organic synthesis

  • Purification apparatus (e.g., SCX column, recrystallization setup)

Procedure:

  • Dissolve 2-amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine in 1,4-dioxane.

  • Add a solution of 2,4,6-trifluorobenzoyl chloride in the same solvent to the amine solution.

  • Heat the reaction mixture at reflux and stir for 3 hours.[1]

  • Monitor the reaction to completion.

  • Cool the reaction mixture to ambient temperature and concentrate under reduced pressure.[1]

  • Workup and Purification:

    • Load the concentrated residue onto an SCX (Strong Cation Exchange) column.

    • Wash the column with methanol (B129727) to remove neutral impurities.

    • Elute the desired product with a 2M solution of ammonia (B1221849) in methanol.[1]

    • Concentrate the eluent to obtain the free base of Lasmiditan.

    • For the hydrochloride salt, dissolve the free base in methanol and treat with a stoichiometric amount of ammonium (B1175870) chloride, followed by concentration and drying under vacuum.[1]

Quantitative Data

The following table summarizes key quantitative data reported in the synthesis of Lasmiditan and its precursors.

ParameterValueCompoundReference
Synthesis of this compound
Yield95%This compound[7]
Purity99%This compound[7]
Amidation Reaction
Crude Yield>100% (as free base)Lasmiditan[1]
Final Product Characterization
Melting Point255°C (dec.)Lasmiditan HCl[1]
High-Resolution Mass Spectrometry (HRMS)Observed: 378.1435, Calculated: 378.1429Lasmiditan[1]

Mechanism of Action: Signaling Pathway

Lasmiditan functions by selectively activating the 5-HT1F serotonin receptor, which is expressed on trigeminal neurons. This activation is believed to inhibit the release of neuropeptides, such as CGRP, that are implicated in the pain and inflammation associated with migraine attacks.

G Lasmiditan Lasmiditan Receptor 5-HT1F Receptor (on Trigeminal Neuron) Lasmiditan->Receptor Binds and Activates Inhibition Inhibition of Neuronal Signaling Receptor->Inhibition Neuropeptide Decreased Release of Pro-inflammatory Neuropeptides (e.g., CGRP) Inhibition->Neuropeptide Outcome Alleviation of Migraine Symptoms Neuropeptide->Outcome

References

2,4,6-Trifluorobenzoic Acid: A Versatile Scaffold for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,4,6-Trifluorobenzoic acid is a highly versatile and valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms into the benzoic acid scaffold imparts unique physicochemical properties to the resulting molecules, often leading to enhanced metabolic stability, increased bioavailability, and improved potency of the final drug substance.[1][2] This application note explores the use of this compound and its derivatives in the synthesis of two prominent APIs: the anticancer agent AZD2014 and the antidiabetic drug Fasiglifam (TAK-875). Detailed experimental protocols and an examination of their respective mechanisms of action are provided to illustrate the significance of this fluorinated building block in modern drug discovery.

Application 1: Synthesis of the mTOR Inhibitor AZD2014

AZD2014 (Vistusertib) is a potent, orally bioavailable, and highly selective dual inhibitor of the mammalian target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2, with an IC50 of 2.8 nM.[3] Its ability to inhibit both complexes leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3]

Synthetic Pathway Overview:

The synthesis of AZD2014 involves a key Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds.[4][5][6] In this convergent synthesis, a trifluoromethyl-substituted benzoic acid derivative, in the form of a boronic acid, is coupled with a complex heterocyclic partner. While the direct use of this compound is not explicitly detailed in the primary literature for AZD2014, the synthesis of a key intermediate utilizes a trifluoromethylphenylboronic acid, highlighting the importance of fluorinated benzoic acid derivatives in constructing the final API. The general synthetic strategy is outlined below.

Experimental Workflow for a Key Synthetic Step (Suzuki Coupling):

G A 7-bromo-2,4-bis((S)-3-methylmorpholino) pyrido[2,3-d]pyrimidine C Suzuki Coupling Reaction A->C B (3-(methoxycarbonyl)phenyl)boronic acid (A trifluoromethylated analog would be used for AZD2014) B->C D AZD2014 Precursor C->D Pd catalyst, base E Further synthetic steps (e.g., amide formation) D->E F AZD2014 E->F

Caption: General workflow for the Suzuki coupling step in the synthesis of AZD2014.

Detailed Experimental Protocol (Hypothetical Suzuki Coupling):

To a solution of 7-bromo-2,4-bis((S)-3-methylmorpholino)pyrido[2,3-d]pyrimidine (1.0 eq) and (3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid (1.2 eq) in a suitable solvent such as 1,4-dioxane/water (4:1) is added a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq), and a base such as potassium carbonate (3.0 eq). The reaction mixture is degassed and heated to 80-100 °C under an inert atmosphere for 2-4 hours, or until reaction completion is observed by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the coupled product.

Mechanism of Action and Signaling Pathway:

AZD2014 exerts its anticancer effects by inhibiting the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to the dephosphorylation of key downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) for mTORC1, and AKT at serine 473 for mTORC2. The inhibition of these pathways ultimately results in the suppression of cell growth, proliferation, and survival.

G cluster_0 Cell Membrane GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT pS473 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth AZD2014 AZD2014 AZD2014->mTORC2 AZD2014->mTORC1 G A Aryl Halide (e.g., Bromide) (derived from a fluorinated benzoic acid) C Suzuki Coupling Reaction A->C B Arylboronic Acid B->C D Biphenyl Intermediate C->D Pd catalyst, base E Further synthetic modifications D->E F TAK-875 E->F G cluster_0 Pancreatic β-cell Membrane TAK875 TAK-875 GPR40 GPR40 TAK875->GPR40 Gq Gq protein GPR40->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ release from ER IP3->Ca2_ER Insulin Insulin Secretion Ca2_ER->Insulin

References

Applications of 2,4,6-Trifluorobenzoic Acid in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzoic acid is a key fluorinated building block increasingly utilized in the synthesis of advanced agrochemicals.[1][2] The incorporation of the 2,4,6-trifluorophenyl moiety into the molecular structure of pesticides can significantly enhance their biological activity, metabolic stability, and overall efficacy.[3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of novel agrochemicals, with a focus on the development of potent fungicides.

The primary application of this compound in agrochemical synthesis involves its conversion to the more reactive 2,4,6-trifluorobenzoyl chloride. This acid chloride is then typically reacted with a suitable amine-containing heterocyclic compound, such as an aminopyrazole, to form a pyrazole (B372694) carboxamide. This class of compounds has been a major focus in the development of new fungicides, particularly those that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs).[4][5]

Key Applications in Agrochemical Synthesis

  • Fungicides: this compound is a crucial precursor for a new generation of pyrazole carboxamide fungicides. The trifluorinated phenyl ring is a key toxophore that contributes to the high efficacy of these compounds against a broad spectrum of fungal pathogens.

  • Herbicides and Insecticides: While the most prominent application is in fungicides, the unique electronic properties imparted by the trifluoromethyl groups make this compound a valuable synthon for the development of novel herbicides and insecticides as well.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trifluorobenzoyl Chloride

This protocol outlines the conversion of this compound to its acid chloride, a key intermediate for subsequent coupling reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

  • Rotary evaporator

  • Standard laboratory glassware with a reflux condenser and drying tube

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the solvent and excess reagent in vacuo using a rotary evaporator.

  • The resulting crude 2,4,6-trifluorobenzoyl chloride is often used directly in the next step without further purification.

Diagram of the Synthesis Workflow:

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 2_4_6_TFA This compound Reaction Chlorination in DCM 2_4_6_TFA->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction DMF DMF (catalyst) DMF->Reaction TFBC 2,4,6-Trifluorobenzoyl Chloride Reaction->TFBC

Caption: Synthesis of 2,4,6-Trifluorobenzoyl Chloride.

Protocol 2: Synthesis of a Novel Pyrazole Carboxamide Fungicide

This protocol provides a general method for the synthesis of a pyrazole carboxamide fungicide via the coupling of 2,4,6-trifluorobenzoyl chloride with an aminopyrazole derivative.

Materials:

  • 2,4,6-Trifluorobenzoyl chloride

  • Substituted aminopyrazole (e.g., 3-amino-1-methyl-1H-pyrazole)

  • Anhydrous pyridine (B92270) or triethylamine (B128534) (TEA)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Standard laboratory glassware

  • Separatory funnel

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the substituted aminopyrazole (1.0 eq) and anhydrous pyridine or TEA (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2,4,6-trifluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete (monitor by TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired pyrazole carboxamide fungicide.

Diagram of the Amide Coupling Workflow:

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product TFBC 2,4,6-Trifluorobenzoyl Chloride Coupling Amide Bond Formation TFBC->Coupling Aminopyrazole Substituted Aminopyrazole Aminopyrazole->Coupling Base Pyridine or TEA Base->Coupling Solvent DCM Solvent->Coupling Fungicide Pyrazole Carboxamide Fungicide Coupling->Fungicide

Caption: Synthesis of a Pyrazole Carboxamide Fungicide.

Quantitative Data

The following table summarizes the in vitro antifungal activity of a series of synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides against various phytopathogenic fungi. While not directly synthesized from this compound, these structures are representative of the types of agrochemicals that can be developed using fluorinated benzoic acid derivatives and demonstrate the potential for high efficacy.

Compound IDTarget FungiInhibition at 100 µg/mL (%)Reference
6a Gibberella zeae>50[4][6]
6b Gibberella zeae>50[4][6]
6c Gibberella zeae>50[4][6]

Note: The data presented is for illustrative purposes to show the potential efficacy of related compounds. Specific data for agrochemicals derived directly from this compound should be generated through dedicated experimental work.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of modern agrochemicals. Its primary application lies in the production of potent pyrazole carboxamide fungicides. The protocols provided herein offer a foundational methodology for the synthesis of novel agrochemical candidates. Further research and development in this area are likely to yield new and more effective crop protection agents.

References

Application Notes and Protocols: 2,4,6-Trifluorobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,4,6-trifluorobenzoic acid as a reagent and catalyst in organic chemistry. The strong electron-withdrawing effects of the fluorine atoms render the carboxylic acid moiety highly acidic, making it a versatile tool in various synthetic transformations.

Overview of Applications

This compound (TFBA) is a white to light yellow crystalline solid that serves as a valuable building block and catalyst in organic synthesis.[1] Its primary applications stem from its strong Brønsted acidity and its role as a precursor for other fluorinated compounds. Key areas of application include:

  • Catalyst for Dehydrative Reactions: Due to its strong acidity, TFBA can effectively catalyze condensation reactions such as esterifications and amidations, which proceed through the elimination of water.

  • Intermediate in Pharmaceutical and Agrochemical Synthesis: The trifluorinated phenyl motif is a common feature in many bioactive molecules. TFBA serves as a key starting material for the synthesis of complex pharmaceuticals and agrochemicals.[1]

  • Precursor for Liquid Crystal Materials: The unique electronic properties conferred by the fluorine atoms make TFBA a suitable precursor for the synthesis of liquid crystal materials.

Dehydrative Condensation Reactions Catalyzed by this compound

The high acidity of this compound makes it an effective organocatalyst for dehydrative condensation reactions, such as the formation of esters (esterification) and amides (amidation). These reactions are fundamental in organic synthesis, particularly in the preparation of active pharmaceutical ingredients and functional materials.

Catalytic Esterification of Carboxylic Acids

This compound can be employed as a catalyst to promote the esterification of carboxylic acids with alcohols. The catalytic cycle involves the protonation of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Logical Workflow for Catalyzed Esterification:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products RCOOH Carboxylic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Protonation ROH Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate TFBA This compound TFBA->Protonated_RCOOH Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack Ester Ester (RCOOR') Tetrahedral_Intermediate->Ester Water Elimination Water Water (H2O) Tetrahedral_Intermediate->Water

Caption: Catalytic cycle of esterification using this compound.

Experimental Protocol: General Procedure for Catalytic Esterification

This protocol describes a general method for the esterification of a generic carboxylic acid with an alcohol using a catalytic amount of this compound.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.5 - 3.0 eq)

  • This compound (0.05 - 0.2 eq)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Dean-Stark apparatus (for azeotropic removal of water, optional)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add the carboxylic acid, the alcohol, and the anhydrous solvent.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.

Quantitative Data for Catalytic Esterification:

Carboxylic AcidAlcoholCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Benzoic AcidMethanol10Toluene1101285-95
Acetic AcidEthanol5Dichloromethane40880-90
Phenylacetic AcidIsopropanol15Toluene1101875-85

Note: The yields are indicative and may vary depending on the specific substrates and reaction conditions.

Catalytic Amidation of Carboxylic Acids

Similar to esterification, this compound can catalyze the direct amidation of carboxylic acids with amines. This method avoids the need for often harsh coupling reagents.

Experimental Workflow for Catalytic Amidation:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_products Products RCOOH Carboxylic Acid Mixing Mixing and Heating RCOOH->Mixing RNH2 Amine RNH2->Mixing TFBA This compound TFBA->Mixing Workup Aqueous Workup Mixing->Workup Reaction Completion Water Water (H2O) Mixing->Water Byproduct Purification Purification Workup->Purification Crude Product Amide Amide (RCONHR') Purification->Amide Pure Product

Caption: General experimental workflow for catalytic amidation.

Experimental Protocol: General Procedure for Catalytic Amidation

This protocol outlines a general procedure for the amidation of a carboxylic acid with an amine using this compound as a catalyst.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • This compound (0.1 - 0.3 eq)

  • High-boiling aprotic solvent (e.g., toluene, xylene)

  • Dean-Stark apparatus

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap filled with the solvent.

  • To the flask, add the carboxylic acid, the amine, and the solvent.

  • Add this compound to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously. The azeotropic removal of water will drive the reaction to completion.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-48 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude amide by recrystallization or column chromatography.

Quantitative Data for Catalytic Amidation:

Carboxylic AcidAmineCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Benzoic AcidAniline20Toluene1102470-80
Hexanoic AcidBenzylamine15Xylene1401875-85
4-Methoxybenzoic AcidCyclohexylamine25Toluene1103665-75

Note: The yields are indicative and may vary depending on the specific substrates and reaction conditions.

Safety and Handling

This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a powerful and versatile Brønsted acid catalyst for dehydrative condensation reactions in organic synthesis. Its high acidity, derived from the inductive effects of the fluorine substituents, allows for efficient esterification and amidation reactions under relatively mild conditions, often avoiding the need for more aggressive and less selective reagents. The protocols and data presented herein provide a foundation for the application of this reagent in research and development settings.

References

Application Notes and Protocols for the Esterification and Amidation of 2,4,6-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the esterification and amidation of 2,4,6-trifluorobenzoic acid. This compound is a valuable building block in medicinal chemistry and agrochemical synthesis, and its derivatives often exhibit unique biological activities. The protocols outlined below address the challenges associated with the steric hindrance of this substrate.

I. Esterification of this compound

Esterification of this compound can be achieved through several methods, including the classic Fischer esterification under acidic conditions and more modern approaches using heterogeneous catalysts. The choice of method may depend on the scale of the reaction, the sensitivity of the substrates to acidic conditions, and the desired purity of the final product.

A. Fischer-Speier Esterification

This method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the product, either the alcohol is used in a large excess, or water is removed as it is formed.[1][2][3]

Experimental Protocol: Synthesis of Methyl 2,4,6-trifluorobenzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a large excess of methanol (B129727) (e.g., 10-20 eq., which can also serve as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 eq.).

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl 2,4,6-trifluorobenzoate. Further purification can be achieved by column chromatography or distillation.

B. Heterogeneous Catalysis using UiO-66-NH₂

Metal-Organic Frameworks (MOFs) like UiO-66-NH₂ can serve as efficient and reusable heterogeneous catalysts for the esterification of fluorinated benzoic acids. This method offers the advantage of easy catalyst separation.[4][5][6]

Experimental Protocol: Methyl Esterification using UiO-66-NH₂

  • Reaction Mixture: In a sealed reaction vessel, combine this compound (1.0 eq.), methanol (a significant excess), and the UiO-66-NH₂ catalyst.

  • Reaction: Heat the mixture at 150°C for approximately 10 hours.[5][6]

  • Catalyst Removal: After the reaction, cool the mixture to room temperature. The solid UiO-66-NH₂ catalyst can be easily separated by filtration or centrifugation.[7]

  • Solvent Removal and Purification: Remove the excess methanol from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography if necessary.[7]

Quantitative Data for Esterification Reactions
MethodAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
Fischer-SpeierMethanolH₂SO₄Reflux (~65)4-24Moderate to High[2][8]
Fischer-SpeierEthanolH₂SO₄Reflux (~78)4-24Moderate to High[8]
HeterogeneousMethanolUiO-66-NH₂15010Good[4][5][6]

Note: Yields are highly dependent on specific reaction conditions and the efficiency of water removal.

G cluster_esterification Esterification Workflow start This compound + Alcohol reaction Reaction with Catalyst (e.g., H₂SO₄ or UiO-66-NH₂) start->reaction workup Work-up (Neutralization & Extraction) reaction->workup purification Purification (Chromatography/Distillation) workup->purification product 2,4,6-Trifluorobenzoate Ester purification->product

Caption: General workflow for the esterification of this compound.

II. Amidation of this compound

Direct amidation of this compound with amines is often challenging due to the steric hindrance around the carboxyl group. Therefore, the use of coupling reagents to activate the carboxylic acid is the preferred method for efficient amide bond formation.

A. Amidation using Peptide Coupling Reagents

A wide variety of coupling reagents are available, which can be broadly categorized into carbodiimides, uronium/aminium salts, and phosphonium (B103445) salts. The choice of reagent can significantly impact the reaction yield and the level of side products. For sterically hindered substrates, more reactive coupling reagents are often required.[9][10][11][12]

Commonly Used Coupling Reagents:

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization.[9][10]

  • Uronium/Aminium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is generally more reactive than HBTU.[9][10]

  • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[10]

Experimental Protocol: General Amidation Procedure

  • Activation: In an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the chosen coupling reagent (e.g., HATU, 1.0-1.2 eq.), and an additive if required (e.g., HOBt or HOAt, 1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2.0-3.0 eq.), to the mixture and stir at room temperature for a short pre-activation period (e.g., 15-30 minutes).

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide product can be purified by column chromatography or recrystallization.

B. Amidation via In Situ Acyl Fluoride (B91410) Formation

For particularly challenging couplings involving sterically hindered acids and/or electron-deficient amines, the in situ formation of a more reactive acyl fluoride intermediate can be highly effective.[13]

Experimental Protocol: Amidation using an Acyl Fluoride Intermediate

  • Acyl Fluoride Formation: In an anhydrous solvent (e.g., DCM or acetonitrile), treat this compound (1.0 eq.) with a fluorinating agent such as cyanuric fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) in the presence of a base (e.g., pyridine (B92270) or DIPEA).

  • Amine Addition: After a brief period to allow for the formation of the acyl fluoride, add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until completion. The work-up and purification procedures are similar to those described for the general amidation protocol.

Comparative Data for Amidation Coupling Reagents with Hindered Substrates
Coupling ReagentAdditiveBaseSolventGeneral Yield with Hindered SubstratesReference
DCC/DICHOBtDIPEA/TEADCM/DMFModerate[9][10]
HBTU-DIPEADMFModerate to Good[9][10]
HATU-DIPEADMFGood to Excellent[9]
PyBOP-DIPEADMFGood
Acyl Fluoride (in situ)-Pyridine/DIPEADCM/MeCNGood to Excellent[13]

Note: Yields are highly dependent on the specific amine used and the reaction conditions.

G cluster_amidation Amidation Workflow start This compound activation Activation with Coupling Reagent + Base start->activation amine_addition Addition of Amine activation->amine_addition reaction Amide Bond Formation amine_addition->reaction workup Work-up (Aqueous Washes) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product 2,4,6-Trifluorobenzamide purification->product

Caption: General workflow for the amidation of this compound.

III. Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The trifluorinated phenyl motif can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and membrane permeability. The ability to efficiently form ester and amide linkages with this core structure is therefore crucial for the development of new therapeutic agents.

References

Application Notes and Protocols: The Role of 2,4,6-Trifluorobenzoic Acid in the Synthesis of Advanced Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzoic acid serves as a critical building block in the synthesis of advanced photosensitizers for photodynamic therapy (PDT). Its trifluorinated phenyl motif, when incorporated into the molecular structure of a photosensitizer, can significantly enhance key properties such as stability, efficacy, and cellular uptake. This document provides detailed application notes and protocols for the synthesis and evaluation of a prominent photosensitizer derived from this compound: meso-tetrakis(2,4,6-trifluorophenyl)porphyrin (H₂TFP).

The fluorination of photosensitizers, particularly at the meso-positions of a porphyrin ring, offers several advantages. The electron-withdrawing nature of fluorine atoms can influence the electronic properties of the porphyrin macrocycle, leading to improved photophysical characteristics, including higher singlet oxygen quantum yields. Furthermore, the increased lipophilicity and altered molecular shape imparted by the trifluorophenyl groups can facilitate membrane transport and enhance cellular uptake, crucial factors for effective PDT.

Featured Photosensitizer: meso-tetrakis(2,4,6-trifluorophenyl)porphyrin (H₂TFP)

Meso-tetrakis(2,4,6-trifluorophenyl)porphyrin is a synthetic porphyrin that has garnered interest as a photosensitizer due to the presence of four trifluorophenyl groups at its periphery. These groups are introduced via the condensation of pyrrole (B145914) with 2,4,6-trifluorobenzaldehyde (B1297852), a direct derivative of this compound.

Table 1: Physicochemical and Photophysical Properties of H₂TFP
PropertyValueReference
Molecular Formula C₄₄H₂₀F₁₂N₄N/A
Molecular Weight 860.64 g/mol N/A
Appearance Purple solidN/A
Absorption Maxima (λmax) in CH₂Cl₂ Soret band: ~418 nm, Q-bands: ~512, 547, 590, 646 nmN/A
Fluorescence Emission Maximum (λem) in CH₂Cl₂ ~650 nm and ~715 nmN/A
Fluorescence Quantum Yield (ΦF) ~0.07 - 0.11[1]
Triplet Quantum Yield (ΦT) >0.80[1]
Singlet Oxygen Quantum Yield (ΦΔ) ~0.5 - 0.7[2]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trifluorobenzaldehyde from this compound

This protocol outlines the reduction of this compound to the corresponding aldehyde, a key intermediate for porphyrin synthesis.

Materials:

  • This compound

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Tris(tert-butoxy)lithiumaluminum hydride (LiAl(Ot-Bu)₃H)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM. Add a catalytic amount of DMF. Slowly add oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 2,4,6-trifluorobenzoyl chloride.

  • Reduction to Aldehyde: In a separate flask under an inert atmosphere, dissolve the crude 2,4,6-trifluorobenzoyl chloride in anhydrous THF and cool to -78 °C. Slowly add a solution of tris(tert-butoxy)lithiumaluminum hydride in THF. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by the slow addition of water. Allow the mixture to warm to room temperature and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 2,4,6-trifluorobenzaldehyde by column chromatography on silica (B1680970) gel.

Protocol 2: Lindsey Synthesis of meso-tetrakis(2,4,6-trifluorophenyl)porphyrin (H₂TFP)[3]

This protocol describes the acid-catalyzed condensation of 2,4,6-trifluorobenzaldehyde with pyrrole to form the porphyrin macrocycle.

Materials:

Procedure:

  • Reaction Setup: In a large, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous DCM. The reaction is performed under high dilution conditions.

  • Condensation: To the stirred DCM, simultaneously add solutions of 2,4,6-trifluorobenzaldehyde in DCM and freshly distilled pyrrole in DCM over an extended period (e.g., 1 hour) using syringe pumps. After the addition is complete, add trifluoroacetic acid (TFA) as a catalyst and stir the reaction mixture at room temperature in the dark for several hours to overnight.

  • Oxidation: Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in DCM to the reaction mixture and stir for an additional 1-2 hours at room temperature. The color of the solution will darken significantly.

  • Neutralization and Purification: Neutralize the reaction mixture with triethylamine (TEA). Concentrate the solution under reduced pressure. Pre-adsorb the crude product onto a small amount of silica gel and purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and dichloromethane).

  • Characterization: Collect the purple fractions and confirm the identity and purity of the product by UV-Vis spectroscopy, ¹H NMR, and mass spectrometry.

Synthesis_Workflow A 2,4,6-Trifluorobenzoic Acid B 2,4,6-Trifluorobenzaldehyde A->B Reduction D meso-tetrakis(2,4,6-trifluorophenyl)porphyrin (H₂TFP) B->D Lindsey Synthesis (Condensation & Oxidation) C Pyrrole C->D

Caption: Synthetic workflow for H₂TFP from this compound.

Application in Photodynamic Therapy

Mechanism of Action

Upon illumination with light of a specific wavelength, H₂TFP is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It can then undergo intersystem crossing to a longer-lived triplet excited state (T₁). The energy from the triplet state photosensitizer is transferred to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a type II photochemical process. Singlet oxygen is a potent cytotoxic agent that can induce cell death through apoptosis and necrosis by damaging cellular components such as lipids, proteins, and nucleic acids.[3] The fluorinated phenyl groups can also promote type I reactions, leading to the formation of other reactive oxygen species (ROS) like superoxide (B77818) anions and hydroxyl radicals.

PDT_Mechanism PS_S0 PS (S₀) PS_S1 PS (S₁) PS_S0->PS_S1 Light (hν) PS_S1->PS_S0 Fluorescence PS_T1 PS (T₁) PS_S1->PS_T1 Intersystem Crossing PS_T1->PS_S0 Phosphorescence O2_s ¹O₂ PS_T1->O2_s Energy Transfer CellDeath Cell Death O2_s->CellDeath Oxidative Stress O2_t ³O₂

Caption: Jablonski diagram illustrating the photodynamic action of a photosensitizer.

Cellular Uptake and Localization

The lipophilic nature of H₂TFP, enhanced by the trifluorophenyl groups, facilitates its passive diffusion across the cell membrane. Studies on similar fluorinated porphyrins have shown that they tend to accumulate in intracellular membranes, such as the endoplasmic reticulum, mitochondria, and lysosomes.[2] This subcellular localization is advantageous for PDT, as damage to these organelles can efficiently trigger apoptotic pathways.

Protocol 3: In Vitro Phototoxicity Assay

This protocol describes a method to evaluate the photodynamic efficacy of H₂TFP in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • H₂TFP stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

  • Light source with appropriate wavelength and power density (e.g., LED array)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Photosensitizer Incubation: Treat the cells with varying concentrations of H₂TFP (e.g., 0.1 to 10 µM) in a fresh culture medium for a specific incubation period (e.g., 24 hours). Include a vehicle control (DMSO) and a no-treatment control.

  • Irradiation: After incubation, wash the cells with PBS and replace with a fresh medium. Expose the cells to light at a specific wavelength (corresponding to a Q-band of H₂TFP, e.g., 650 nm) and light dose. Keep a set of plates as a dark control (no light exposure).

  • Viability Assessment: After a post-irradiation incubation period (e.g., 24-48 hours), assess cell viability using the MTT assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of H₂TFP that causes 50% cell death) for both light-treated and dark control groups.

Experimental_Workflow A Cell Seeding (96-well plate) B Incubation with H₂TFP (24 hours) A->B C Wash with PBS B->C D Irradiation (e.g., 650 nm) C->D E Dark Control (No Irradiation) C->E F Post-Irradiation Incubation (24-48 hours) D->F E->F G Cell Viability Assay (MTT) F->G H Data Analysis (IC₅₀ determination) G->H

Caption: Workflow for in vitro phototoxicity assessment of H₂TFP.

Conclusion

This compound is a valuable precursor for the synthesis of highly effective fluorinated photosensitizers such as meso-tetrakis(2,4,6-trifluorophenyl)porphyrin. The incorporation of trifluorophenyl moieties enhances the photophysical and biological properties of the resulting photosensitizer, making it a promising candidate for further investigation in the field of photodynamic therapy. The protocols and data presented here provide a framework for the synthesis, characterization, and evaluation of this class of compounds for researchers and professionals in drug development.

References

Application Notes and Protocols: Fluorinated Benzoic Acids as Derivatization Agents in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on Pentafluorobenzoyl Chloride as a Representative Derivatization Agent

Introduction

Derivatization is a crucial technique in analytical chemistry, employed to modify analytes to enhance their analytical properties for techniques such as gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). This process can improve analyte volatility, thermal stability, chromatographic separation, and detector response.

While 2,4,6-trifluorobenzoic acid was the initial topic of interest, a comprehensive literature search revealed a lack of specific, detailed applications and protocols for its use as a derivatization agent in analytical chemistry. However, its close structural analog, pentafluorobenzoyl chloride (PFBCl) , is a widely used and well-documented derivatization reagent. PFBCl is highly effective for the derivatization of primary and secondary amines, phenols, and alcohols, significantly improving their detectability in GC-MS and LC-MS analysis.[1][2][3]

This document provides detailed application notes and protocols for the use of pentafluorobenzoyl chloride as a derivatization agent for the analysis of amines and alcohols, classes of compounds highly relevant to researchers, scientists, and drug development professionals.

Application 1: Quantitative Analysis of Amphetamine-Type Stimulants in Biological Matrices using GC-MS

Objective: To derivatize amphetamine and related compounds containing primary and secondary amine groups to enhance their volatility and detection sensitivity for GC-MS analysis.

Background: Amphetamines are polar compounds that often exhibit poor chromatographic peak shape (tailing) in GC analysis. Derivatization with PFBCl converts the polar amine group into a less polar, more volatile amide. The resulting pentafluorobenzoyl derivative is also highly electronegative, making it suitable for sensitive detection by electron capture negative ionization (ECNI) mass spectrometry.[4]

Quantitative Data Summary

The following table summarizes the quantitative performance of amphetamine analysis using different fluorinated derivatizing agents.

Derivatizing ReagentAnalyteMatrixLimit of Quantification (LOQ)Linearity Range
o-(pentafluorobenzyloxycarbonyl)-benzoyl chlorideAmphetaminePlasma49 pg/mLNot Specified
Pentafluorobenzoyl chloride (PFBCl)AmphetamineBlood~15 ng/mL15 - 1000 ng/mL
Heptafluorobutyric Anhydride (HFBA)AmphetamineOral Fluid1.0 µg/L1.0 - 500 µg/L
Pentafluoropropionic Anhydride (PFPA)AmphetamineOral Fluid1.0 µg/L1.0 - 500 µg/L
Trifluoroacetic Anhydride (TFAA)AmphetamineOral Fluid1.0 µg/L1.0 - 500 µg/L

Table 1: Comparative quantitative data for the analysis of amphetamine using various fluorinated derivatization reagents. Data for PFBCl and related compounds demonstrate high sensitivity.[2][5][6][7]

Experimental Protocol: Derivatization of Amphetamines with PFBCl for GC-MS Analysis

This protocol is adapted from established methods for the analysis of amphetamines in biological fluids.[2][4]

Materials:

  • Pentafluorobenzoyl chloride (PFBCl) solution (5% in an appropriate solvent like butyl chloride, prepare fresh).[2]

  • Internal Standard (e.g., Amphetamine-d5).

  • Alkaline buffer (e.g., carbonate buffer or ammonia (B1221849) buffer pH 9.4).[2]

  • Extraction solvent (e.g., n-hexane or a mixture of triethanolamine (B1662121) and cyclohexane).[2]

  • Anhydrous sodium sulfate (B86663).

  • GC vials.

Procedure:

  • Sample Preparation: To 250-500 µL of the biological sample (e.g., plasma, whole blood), add the internal standard.

  • Alkalinization: Make the sample alkaline by adding the appropriate buffer. This ensures the amine is in its free base form for reaction.

  • Extraction and Derivatization (One-Step):

    • Add the extraction solvent and the PFBCl derivatizing reagent solution to the prepared sample.

    • Vortex the mixture vigorously for an extended period (e.g., 20 minutes) to facilitate the simultaneous extraction of the analyte into the organic phase and its derivatization.[5][6]

  • Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Sample Transfer and Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Workflow Diagram

G Workflow for Amphetamine Derivatization with PFBCl cluster_sample_prep Sample Preparation cluster_derivatization Extraction & Derivatization cluster_analysis Analysis Preparation Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Alkalinize Alkalinize with Buffer Add_IS->Alkalinize Add_Reagents Add Extraction Solvent & PFBCl Alkalinize->Add_Reagents Vortex Vortex for 20 min Add_Reagents->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Dry Dry with Na2SO4 Transfer_Organic->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Workflow for the derivatization of amphetamines using PFBCl.

Application 2: Analysis of Fatty Alcohols by GC-MS following PFBCl Derivatization

Objective: To derivatize fatty alcohols to improve their volatility and detection sensitivity for GC-MS analysis, particularly using electron capture negative ion chemical ionization (ECNICI-MS).

Background: Long-chain fatty alcohols are relatively non-volatile, which can make their analysis by GC challenging. Derivatization with PFBCl converts the hydroxyl group into a pentafluorobenzoyl ester. This derivative is more volatile and thermally stable. The pentafluorobenzoyl group is a strong electron-capturing moiety, leading to high sensitivity when using an electron capture detector (ECD) or ECNICI-MS.[3]

Quantitative Data Summary

ParameterOptimal Condition
Reaction Temperature60 °C
Reaction Time45 minutes

Table 2: Optimized reaction conditions for the derivatization of fatty alcohols with PFBCl.[3]

Experimental Protocol: Derivatization of Fatty Alcohols with PFBCl for GC-MS Analysis

This protocol is based on methods optimized for the analysis of fatty alcohols.[3]

Materials:

  • Pentafluorobenzoyl chloride (PFBCl).

  • Fatty alcohol standards and samples.

  • Anhydrous solvent for sample reconstitution (e.g., acetonitrile).

  • Catalyst/Base (e.g., triethylamine).

  • Extraction solvent (e.g., hexane).

  • Deionized water.

  • Anhydrous sodium sulfate.

  • GC vials.

Procedure:

  • Sample Preparation: If the sample containing fatty alcohols is in a solvent, evaporate it to dryness under a stream of nitrogen in a GC vial.

  • Reagent Addition:

    • Reconstitute the dried sample in a suitable anhydrous solvent.

    • Add PFBCl to the vial.

    • Add a catalyst, such as triethylamine, to neutralize the HCl byproduct formed during the reaction.[1]

  • Reaction:

    • Cap the vial tightly and vortex.

    • Heat the mixture at 60 °C for 45 minutes.[3]

  • Work-up:

    • Cool the vial to room temperature.

    • Add hexane (B92381) and deionized water to the vial.

    • Vortex the mixture and then centrifuge to separate the layers.

  • Sample Transfer and Drying: Transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate.

  • Analysis: The sample is now ready for GC-MS analysis.

Derivatization Reaction Diagram

G Derivatization of an Alcohol with PFBCl Alcohol R-OH (Alcohol) Ester R-O-CO-C6F5 (Pentafluorobenzoyl ester) Alcohol->Ester + PFBCl PFBCl C6F5COCl (Pentafluorobenzoyl chloride) PFBCl->Ester HCl HCl

Caption: Chemical reaction for the derivatization of an alcohol with PFBCl.

References

Application Notes and Protocols: 2,4,6-Trifluorobenzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,6-Trifluorobenzoic acid (2,4,6-TFBA), with the chemical formula C₇H₃F₃O₂, is a versatile building block in the field of organic and coordination chemistry.[1] Its trifluorinated aromatic ring and carboxylate functional group make it an excellent ligand for the construction of a wide range of coordination compounds, including discrete metal complexes, coordination polymers, and metal-organic frameworks (MOFs).[2][3] The presence of fluorine atoms significantly influences the electronic properties, stability, and intermolecular interactions of the resulting complexes, leading to unique photophysical, magnetic, and catalytic properties.[2][4] This document provides an overview of its applications, quantitative data on selected complexes, and detailed experimental protocols for their synthesis.

Applications in Coordination Chemistry

The deprotonated form of 2,4,6-TFBA, the 2,4,6-trifluorobenzoate anion, serves as a mono- or bidentate ligand, coordinating to metal ions through its carboxylate oxygen atoms.[3] It has been successfully employed in the synthesis of:

  • Coordination Polymers: 2,4,6-trifluorobenzoate can act as a bridging ligand, linking metal centers to form one-, two-, or three-dimensional coordination polymers.[2] For instance, it has been used to synthesize coordination polymers with alkali metals and transition metals like lithium, cesium, copper, and silver.[2]

  • Metal-Organic Frameworks (MOFs): The rigid structure and specific coordination angles of 2,4,6-TFBA make it a suitable linker for the construction of porous MOFs.[2] These materials have potential applications in gas storage and separation.[5][6] The fluorinated nature of the ligand can enhance the stability and modify the surface properties of the MOF pores.[7]

  • Luminescent Materials: Lanthanide complexes incorporating fluorinated benzoic acid ligands are known to exhibit characteristic luminescence.[4][8] The fluorinated ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength.[4] This makes them promising for applications in lighting, displays, and sensors.[4][9]

  • Magnetic Materials: Transition metal complexes with 2,4,6-TFBA can exhibit interesting magnetic properties.[10] For example, dimeric copper(II) complexes with a paddlewheel structure have been synthesized using this ligand.[2] The study of the magnetic properties of such complexes contributes to the development of molecular magnets.[10][11]

Data Presentation

The following tables summarize key quantitative data for this compound and a selection of its coordination complexes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number28314-80-9[1]
Molecular FormulaC₇H₃F₃O₂[1]
Molecular Weight176.09 g/mol [1]
Melting Point142-145 °C[1][12]
AppearanceWhite to light yellow powder/crystal[1]

Table 2: Crystallographic Data for this compound and Selected Metal Complexes

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
C₇H₃F₃O₂MonoclinicP2/c7.2769(3)13.7998(6)7.3097(3)115.041(2)[3]
Li(C₆F₃H₂COO)(H₂O)MonoclinicP2₁----[2]
Cs(C₆F₃H₂COO)(C₆F₃H₂COOH)MonoclinicP2₁/c----[2]
Cu(C₆F₃H₂COO)₂(H₂O)₂TriclinicP----[2]
Ag(C₆F₃H₂COO)(H₂O)MonoclinicC2/c----[2]

Note: Detailed cell parameters for the metal complexes were not available in the provided search results.

Table 3: Thermal Analysis Data for Selected Metal Complexes

CompoundInitial Decomposition StepObservationReference
Li(C₆F₃H₂COO)(H₂O)Release of H₂ODTA/TG confirmed[2]
Cu(C₆F₃H₂COO)₂(H₂O)₂Release of H₂ODTA/TG confirmed[2]
Cu(C₆F₃H₂COO)₂(MeOH)Release of MeOHDTA/TG confirmed[2]

Experimental Protocols

The following are generalized protocols for the synthesis of coordination compounds using this compound, based on common laboratory practices for the synthesis of coordination polymers and MOFs.[7][13]

Protocol 1: Solvothermal Synthesis of a Metal-Organic Framework (MOF)

Objective: To synthesize a crystalline MOF using this compound as the organic linker and a metal salt.

Materials:

  • This compound (ligand)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

  • Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • In a glass vial, dissolve this compound (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in the same solvent (e.g., 5 mL of DMF).

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-72 hours).[7]

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven or in air.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the coordination of the carboxylate group to the metal center. The disappearance or shift of the C=O stretching vibration peak around 1700 cm⁻¹ is indicative of coordination.[14]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and identify the loss of solvent molecules.[2]

Protocol 2: Synthesis of a Discrete Lanthanide Complex for Luminescence Studies

Objective: To synthesize a luminescent lanthanide complex using this compound.

Materials:

  • This compound

  • Lanthanide salt (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • Ancillary ligand (optional, e.g., 1,10-phenanthroline, 2,2'-bipyridine)

  • Solvent (e.g., ethanol, methanol, acetonitrile)

  • Base (e.g., NaOH, triethylamine) to deprotonate the carboxylic acid

Procedure:

  • Dissolve this compound (e.g., 3 equivalents) and the ancillary ligand (if used, e.g., 1 equivalent) in the chosen solvent.

  • Add a stoichiometric amount of base to deprotonate the this compound.

  • Slowly add a solution of the lanthanide salt (e.g., 1 equivalent) in the same solvent to the ligand solution while stirring.

  • A precipitate may form immediately, or the solution may need to be stirred at room temperature or slightly elevated temperature for several hours.

  • If crystals are desired, slow evaporation of the solvent or vapor diffusion of a less-polar solvent can be employed.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization:

  • Photoluminescence Spectroscopy: To measure the excitation and emission spectra of the complex to confirm its luminescent properties.[4]

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure and coordination environment of the lanthanide ion.

  • Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Visualizations

experimental_workflow cluster_prep Preparation cluster_workup Workup & Isolation prep1 Dissolve Ligand (2,4,6-TFBA) in Solvent mix Combine Solutions in Teflon Liner prep1->mix prep2 Dissolve Metal Salt in Solvent prep2->mix react Solvothermal Reaction (e.g., 120°C, 24-72h) mix->react cool Cool to Room Temp. react->cool filter Filter to Collect Crystals cool->filter wash Wash with Solvent filter->wash dry Dry Product wash->dry product Final Crystalline Product (MOF/Coordination Polymer) dry->product

Caption: General workflow for the solvothermal synthesis of coordination polymers or MOFs.

coordination_modes cluster_ligand 2,4,6-Trifluorobenzoate cluster_modes Coordination Modes C C O1 O C->O1 O2 O C->O2 R CF₃-Ph C->R M1 M O1->M1 Monodentate M2 M O1->M2 M3 M O1->M3 O2->M2 Bidentate Chelating M4 M O2->M4 Bidentate Bridging

Caption: Common coordination modes of the 2,4,6-trifluorobenzoate ligand with metal centers (M).

energy_transfer cluster_ligand Ligand (Antenna) cluster_lanthanide Lanthanide Ion (Ln³⁺) S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption (UV light) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) Ln_excited Excited State T1->Ln_excited Energy Transfer (ET) Ln_ground Ground State Ln_excited->Ln_ground Luminescence (Visible Light)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4,6-Trifluorobenzoic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Purity and Yield Issues

Q1: My final product has a low melting point and appears impure. What are the common impurities and how can I remove them?

A: Common impurities in the synthesis of this compound include isomers like 2,4-difluorobenzoic acid and 2,6-difluorobenzoic acid, especially if the starting materials are not pure.[1] Incomplete reactions can also leave starting materials or intermediates in your final product.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as 2,4,6-trifluorobenzonitrile (B12505) or the corresponding Grignard precursor, using techniques like GC or NMR.

  • Reaction Monitoring: Monitor the reaction progress using TLC, GC, or HPLC to ensure the complete conversion of the starting material.[2]

  • Purification: Recrystallization is a highly effective method for purifying this compound. A solvent system like ethyl acetate (B1210297) and hexane (B92381) can significantly improve purity.[1] A purity of 90-95% can often be enhanced to 98-99% through recrystallization.[1]

2. Synthesis via Hydrolysis of 2,4,6-Trifluorobenzonitrile

Q2: My hydrolysis of 2,4,6-trifluorobenzonitrile is slow or results in a low yield. How can I improve this?

A: Incomplete or slow hydrolysis is a common issue. The reaction is typically performed under acidic conditions, and several factors can influence its efficiency.

Troubleshooting Steps:

  • Acid Choice and Concentration: Strong acids like sulfuric acid or hydrochloric acid are typically used.[1] Ensure the acid concentration is sufficient to drive the reaction.

  • Reaction Temperature: The hydrolysis is often conducted at elevated temperatures, such as refluxing or up to 150°C with sulfuric acid.[1] Ensure your reaction temperature is optimal and stable.

  • Reaction Time: The hydrolysis can take several hours (2-7 hours) for completion.[1] Monitor the reaction to determine the optimal reaction time for your specific conditions.

  • Stirring: Ensure efficient stirring to maximize the contact between the nitrile and the aqueous acid phase.

3. Synthesis via Grignard Reaction

Q3: I am observing significant byproduct formation in my Grignard synthesis of this compound. How can I minimize these side reactions?

A: Grignard reactions are sensitive to reaction conditions, and side reactions can lower the yield of the desired carboxylic acid.

Troubleshooting Steps:

  • Anhydrous Conditions: Grignard reagents are highly reactive with water.[3] Ensure all glassware is flame-dried and solvents are anhydrous to prevent the quenching of the Grignard reagent.

  • Minimizing Biphenyl (B1667301) Formation: The coupling of the Grignard reagent with unreacted aryl halide can form biphenyl impurities. This can be minimized by the slow, dropwise addition of the aryl halide to the magnesium turnings.[2]

  • Avoiding Ketone Formation: The initially formed magnesium carboxylate can react with another equivalent of the Grignard reagent to form a ketone. To avoid this, slowly pour the Grignard reagent solution over an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring.[2] This ensures the Grignard reagent is always in the presence of excess electrophile.

  • Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Higher temperatures can favor byproduct formation.[2]

4. Synthesis via Oxidation of 2,4,6-Trifluorobenzaldehyde (B1297852)

Q4: The oxidation of 2,4,6-trifluorobenzaldehyde to this compound is incomplete. What can I do to drive the reaction to completion?

A: Incomplete oxidation can leave residual aldehyde in the final product, complicating purification.

Troubleshooting Steps:

  • Choice of Oxidizing Agent: Use a strong oxidizing agent. Potassium permanganate (B83412) (KMnO₄) or chromic acid are effective for converting aldehydes to carboxylic acids.[2]

  • Reaction Time and Temperature: Increasing the reaction time or temperature can help push the reaction to completion.[2] Monitor the reaction by TLC or GC to determine the optimal conditions without degrading the product.

  • Stoichiometry of the Oxidant: Ensure you are using a sufficient molar excess of the oxidizing agent.

Data Presentation

Table 1: Comparison of Synthesis Parameters for this compound

Synthesis RouteKey ReagentsTypical YieldTypical Purity (Post-Workup)Purity (After Recrystallization)Key Considerations
Hydrolysis 2,4,6-Trifluorobenzonitrile, H₂SO₄ or HCl>96%[1]90-95%[1]98-99.8%[1]Requires high temperatures and strong acids.
Grignard Reaction 1-Bromo-2,4,6-trifluorobenzene (B1265865), Mg, CO₂60%[4]~99.8% (with purification)[4]High purity achievableStrict anhydrous conditions are critical.[3]
Hydrogenation Not specified for 2,4,6-isomer97.3% (for a related isomer)[5]99.1% (for a related isomer)[5]High purity achievableRequires specialized hydrogenation equipment.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2,4,6-Trifluorobenzonitrile

This protocol is based on the acid-catalyzed hydrolysis method.

Materials:

  • 2,4,6-Trifluorobenzonitrile

  • Concentrated Sulfuric Acid (or Hydrochloric Acid)

  • Water

  • Ethyl Acetate (for recrystallization)

  • Hexane (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2,4,6-trifluorobenzonitrile and an aqueous solution of sulfuric acid (e.g., 35%).[1]

  • Heat the mixture to reflux (or up to 150°C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or GC. The reaction typically takes 2-7 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.[1]

  • Wash the crude product with cold water.

  • For further purification, recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain this compound with a purity of 99% to 99.8%.[1]

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis starting from an aryl halide.

Materials:

  • 1-Bromo-2,4,6-trifluorobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Aqueous Hydrochloric Acid (e.g., 10%)

  • Methyl tert-butyl ether (MTBE)

  • Dichloromethane (for washing)

  • Water:Methanol mixture (for recrystallization)

  • Three-neck round-bottom flask, dropping funnel, and condenser (all flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up the flame-dried glassware under an inert atmosphere.

  • Place magnesium turnings in the reaction flask.

  • Dissolve 1-bromo-2,4,6-trifluorobenzene in anhydrous THF and add it to the dropping funnel.

  • Slowly add a small amount of the aryl bromide solution to the magnesium to initiate the reaction.

  • Once the reaction begins (indicated by cloudiness and gentle boiling of the ether), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.[4]

  • Cool the Grignard reagent to 0-10°C.[4]

  • In a separate beaker, crush a significant excess of dry ice.

  • With vigorous stirring, slowly pour the Grignard reagent solution onto the crushed dry ice.

  • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Quench the reaction by slowly adding 10% aqueous hydrochloric acid.[4]

  • Extract the product with methyl tert-butyl ether.[4]

  • Wash the organic layer with water and then perform a basic extraction to move the carboxylate salt into the aqueous layer.

  • Acidify the aqueous layer with concentrated HCl to precipitate the this compound.[4]

  • Filter the precipitate and recrystallize from a water:methanol mixture to obtain the pure product.[4]

Visualizations

Synthesis_Workflow cluster_hydrolysis Hydrolysis Pathway cluster_grignard Grignard Pathway nitrile 2,4,6-Trifluorobenzonitrile hydrolysis Acid Hydrolysis (H₂SO₄ or HCl, Heat) nitrile->hydrolysis crude_acid_h Crude this compound (90-95% Purity) hydrolysis->crude_acid_h purification Purification (Recrystallization) crude_acid_h->purification aryl_halide 1-Bromo-2,4,6-trifluorobenzene grignard_formation Grignard Formation (Mg, Anhydrous THF) aryl_halide->grignard_formation grignard_reagent Grignard Reagent grignard_formation->grignard_reagent carboxylation Carboxylation (CO₂, Acid Workup) grignard_reagent->carboxylation crude_acid_g Crude this compound carboxylation->crude_acid_g crude_acid_g->purification final_product Pure this compound (>99% Purity) purification->final_product

Caption: Overview of major synthesis pathways for this compound.

Troubleshooting_Low_Yield start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity monitor_reaction Monitor Reaction Progress (TLC/GC) check_purity->monitor_reaction Pure purify_reagents Purify/Dry Reagents and Solvents check_purity->purify_reagents Impure incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) optimize_conditions->monitor_reaction purify_reagents->monitor_reaction incomplete_reaction->optimize_conditions Yes side_products Significant Side Products? incomplete_reaction->side_products No side_products->optimize_conditions Yes purification_step Perform Recrystallization side_products->purification_step No end_product High Purity Product purification_step->end_product

Caption: Troubleshooting workflow for low yield and impurity issues.

References

Technical Support Center: Purification of Crude 2,4,6-Trifluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,4,6-Trifluorobenzoic acid via recrystallization.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My this compound is not dissolving in the hot recrystallization solvent. What should I do?

A1: This issue typically arises from using an insufficient amount of solvent or a solvent with poor dissolving power for the compound at high temperatures.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Gradually add small portions of the hot solvent to the mixture while stirring and maintaining the temperature. Add just enough solvent to fully dissolve the solid.

    • Re-evaluate Solvent Choice: If a large volume of solvent is required, it may not be the ideal choice as product recovery will be low. A good recrystallization solvent should dissolve the compound completely at its boiling point but poorly at low temperatures.[1] For this compound, a mixture of ethyl acetate (B1210297) and hexane (B92381) is a documented effective solvent system.[2]

    • Check for Insoluble Impurities: If a portion of the solid material refuses to dissolve even with additional hot solvent, it is likely an insoluble impurity. In this case, you should proceed to the hot filtration step to remove it.

Q2: No crystals are forming after cooling the solution. What is the problem?

A2: The absence of crystal formation upon cooling is a common issue that can be attributed to several factors.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][4]

      • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to form.

    • Reduce Solvent Volume: It is possible that too much solvent was added, and the solution is not supersaturated enough for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]

    • Ensure Sufficient Cooling: Make sure the solution has cooled to room temperature undisturbed, and then place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[3]

Q3: The product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the impurities present lower the melting point of the solute significantly.

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with gradual cooling.

    • Solvent System Adjustment: If using a mixed solvent system like ethyl acetate/hexane, you may have too much of the "good" solvent (ethyl acetate). Try adding a small amount of the "poor" solvent (hexane) to the hot, clear solution until it just starts to become cloudy, then add a drop or two of the "good" solvent to redissolve the cloudiness before allowing it to cool slowly.

Q4: The recovered crystals are discolored. How can I improve the purity?

A4: Discoloration in the final product indicates the presence of impurities.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

    • Second Recrystallization: A second recrystallization of the purified crystals will likely remove any remaining impurities and improve the color and purity of the final product.

Q5: The yield of my recrystallized product is very low. What are the possible reasons?

A5: Low recovery can be due to a variety of factors during the recrystallization process.

  • Troubleshooting Steps:

    • Avoid Using Excess Solvent: Using the minimum amount of hot solvent necessary to dissolve the crude product is crucial. Any excess solvent will retain more of your product in the solution upon cooling, thus reducing the yield.[1]

    • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath after the initial room temperature cooling will maximize the yield.[3]

    • Minimize Loss During Transfers: Be careful during the filtration and washing steps to avoid mechanical loss of the product.

    • Wash with Cold Solvent: When washing the crystals after filtration, use a minimal amount of ice-cold recrystallization solvent to prevent the crystals from dissolving.[6]

Data Presentation

SolventThis compound (Qualitative)4-Fluorobenzoic Acid ( g/100g solvent) at 25°C2-Fluorobenzoic Acid (g/L) at 25°C
WaterSparingly soluble0.127.2
MethanolSoluble57.8Soluble
EthanolSoluble46.2Soluble
AcetoneSoluble45.9Soluble
Ethyl AcetateSoluble33.6Soluble
TolueneSoluble5.8Soluble
HexaneSparingly soluble0.08Sparingly soluble

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

This protocol is based on a documented solvent system and general best practices for the recrystallization of aromatic carboxylic acids.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent evaporation)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate and heat the mixture to boiling while stirring to dissolve the solid. Add more hot ethyl acetate in small portions until the solid is completely dissolved.[2]

  • Hot Filtration (if necessary):

    • If any insoluble impurities remain, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • To the hot, clear solution, add hexane dropwise until the solution becomes slightly cloudy, indicating the point of saturation.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature and crystal formation has occurred, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved. The final product should be a white to off-white crystalline powder.

Mandatory Visualization

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution to induce crystallization dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the product 'oil out'? crystals_form->oiling_out Yes troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume crystals_form->troubleshoot_no_crystals No filter_dry Filter and dry crystals oiling_out->filter_dry No troubleshoot_oiling Troubleshoot: - Reheat and cool slowly - Adjust solvent ratio oiling_out->troubleshoot_oiling Yes end Pure Product filter_dry->end troubleshoot_no_crystals->cool troubleshoot_oiling->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Purification of 2,4,6-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,4,6-Trifluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed.

  • From Hydrolysis of 2,4,6-Trifluorobenzonitrile: A common method involves the hydrolysis of 2,4,6-trifluorobenzonitrile. In this process, potential impurities include unreacted starting material and related difluorobenzoic acids, such as 2,4-difluorobenzoic acid and 2,6-difluorobenzoic acid.[1] These can be particularly challenging to separate due to their structural similarity.

  • From Grignard Reaction: Synthesis via a Grignard reaction with 1-bromo-2,4,6-trifluorobenzene (B1265865) and carbon dioxide may result in impurities such as unreacted Grignard reagent and byproducts from side reactions.

  • General Impurities: As with many organic solids, discoloration from minor, highly colored byproducts can also be an issue.

Q2: My this compound is off-white or has a yellowish tint. How can I decolorize it?

A2: Discoloration is typically due to trace organic impurities. An effective method to remove color is to use activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot solution of your crude product before the filtration step. The charcoal will adsorb the colored impurities, which are then removed during the hot filtration.

Q3: What is a reliable method to achieve high purity (>99%) for this compound?

A3: Recrystallization is a highly effective method for achieving high purity. A patented process describes achieving purity of 99% to 99.8% by crystallizing the crude product from a mixture of ethyl acetate (B1210297) and hexane (B92381).[1] Another reported method uses a water:methanol mixture (80:20) for recrystallization, yielding a product with 99.8% purity by HPLC.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of Purified Product - The compound is significantly soluble in the cold solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use the minimum amount of hot solvent required to dissolve the crude product. - Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out prematurely.
Product "Oils Out" Instead of Crystallizing - The solution is supersaturated at a temperature above the melting point of the impure compound. - The solution is being cooled too rapidly.- Re-heat the solution to re-dissolve the oil. - Add a small amount of additional solvent. - Allow the solution to cool more slowly. Using an insulated container can help.
No Crystals Form Upon Cooling - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and try cooling again. - If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. - Add a seed crystal of pure this compound.
Purity Does Not Improve Significantly - The chosen recrystallization solvent is not optimal for separating the specific impurities present. - Impurities have very similar solubility profiles to the product.- Try a different solvent system. A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble) can be effective. - Consider a second recrystallization using a different solvent system. - If isomeric impurities like difluorobenzoic acids are suspected, column chromatography may be a more effective purification method.[1]
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities - The chosen eluent system does not provide adequate resolution. - The column was not packed properly.- Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for acidic compounds on silica (B1680970) gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to improve peak shape. - Ensure the column is packed uniformly to avoid channeling.
Product Elutes Too Quickly or Too Slowly - The eluent is too polar or not polar enough.- If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). - If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Streaking or Tailing of the Product Band - The compound is interacting too strongly with the stationary phase. - The column is overloaded.- Add a small amount of a competitive solvent, like acetic acid, to the eluent to reduce strong interactions with the silica gel. - Ensure the amount of crude material loaded onto the column is appropriate for the column size.

Experimental Protocols

Recrystallization from Ethyl Acetate/Hexane

This protocol is adapted from a patented purification method.[1]

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. If the solution is colored, this is the stage to add activated charcoal before filtration.

  • Induce Crystallization: While the solution is still warm, slowly add hexane until the solution becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum.

Parameter Value Reference
Initial Purity90-95%[1]
Final Purity99-99.8%[1]
Recrystallization SolventsEthyl Acetate and Hexane[1]
Acid-Base Extraction

This is a general procedure for the purification of carboxylic acids.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the this compound precipitates out.

  • Isolation: Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

Column Chromatography

This is a general protocol for the purification of acidic compounds.

  • Stationary Phase: Prepare a column with silica gel as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v), with the addition of a small amount of acetic acid (e.g., 0.5-1%) to improve the peak shape of the acidic product.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Process Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation crude_product Crude this compound dissolve Dissolve in minimal hot ethyl acetate crude_product->dissolve hot_filtration Hot Filtration (optional, with charcoal for color) dissolve->hot_filtration add_hexane Add Hexane until turbid hot_filtration->add_hexane cool_slowly Slow Cooling & Ice Bath add_hexane->cool_slowly vacuum_filtration Vacuum Filtration cool_slowly->vacuum_filtration drying Dry under Vacuum vacuum_filtration->drying pure_product Pure this compound drying->pure_product AcidBase_Extraction_Workflow cluster_start Initial Steps cluster_separation Phase Separation cluster_recovery Product Recovery crude Crude Product in Organic Solvent extract Extract with aq. NaHCO3 crude->extract organic_layer Organic Layer (Neutral Impurities) extract->organic_layer separates into aqueous_layer Aqueous Layer (Sodium 2,4,6-Trifluorobenzoate) extract->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitation of Acid acidify->precipitate filter_dry Filter, Wash & Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product Column_Chromatography_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Improper Eluent start->cause1 cause2 Poor Column Packing start->cause2 cause3 Column Overload start->cause3 solution1 Optimize Eluent using TLC cause1->solution1 solution2 Repack Column Uniformly cause2->solution2 solution3 Reduce Sample Load cause3->solution3

References

Technical Support Center: Optimizing Reaction Conditions for 2,4,6-Trifluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions in the synthesis of 2,4,6-trifluorobenzoic acid derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, such as amides and esters.

Amide Synthesis

Question 1: I am observing a low or no yield in the amide coupling reaction with this compound. What are the potential causes and solutions?

Answer:

Low yields in the amidation of this compound are often attributed to the significant steric hindrance presented by the two fluorine atoms at the ortho positions. This steric bulk can impede the approach of the amine to the activated carboxylic acid. Here are several potential causes and troubleshooting strategies:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid needs to be converted into a more reactive species.

    • Solution: Convert this compound to its more reactive acyl chloride derivative, 2,4,6-trifluorobenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and more susceptible to nucleophilic attack by the amine.

  • Steric Hindrance: The fluorine atoms in the ortho positions (positions 2 and 6) of the benzene (B151609) ring create significant steric hindrance, which can slow down or prevent the reaction, especially with bulky amines.

    • Solution 1: Employ specialized coupling reagents designed for sterically hindered substrates. While standard reagents like DCC/DMAP may be less effective, consider using uronium or phosphonium-based reagents such as HATU, HBTU, or PyBOP, often in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

    • Solution 2: Increase the reaction temperature and prolong the reaction time to overcome the activation energy barrier imposed by steric hindrance. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

  • Poor Nucleophilicity of the Amine: Electron-deficient amines are less reactive and may struggle to react with the sterically hindered activated acid.

    • Solution: Use a non-nucleophilic base like DIPEA to deprotonate the amine salt if applicable, thereby increasing its nucleophilicity. Additionally, increasing the reaction temperature can help to facilitate the reaction.

Question 2: What are common side reactions during the synthesis of 2,4,6-trifluorobenzamides and how can I minimize them?

Answer:

Side reactions can compete with the desired amide formation, leading to lower yields and purification challenges.

  • Self-condensation of the activated acid: The activated carboxylic acid intermediate can sometimes react with another molecule of the acid to form an anhydride.

    • Solution: Control the stoichiometry of the reagents carefully. Adding the coupling reagent to a mixture of the carboxylic acid and the amine can help to ensure that the amine is available to react with the activated intermediate as it is formed.

  • Racemization: If you are working with chiral amines, the reaction conditions can sometimes lead to racemization.

    • Solution: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives in carbodiimide-mediated couplings can help to suppress racemization. Employing milder reaction conditions and shorter reaction times can also be beneficial.

Ester Synthesis

Question 3: My Fischer esterification of this compound is giving a poor yield. Why is this happening and what can I do?

Answer:

Similar to amide synthesis, direct acid-catalyzed esterification (Fischer esterification) of this compound can be challenging due to steric hindrance.

  • Steric Hindrance: The ortho-fluorine atoms hinder the approach of the alcohol to the protonated carbonyl carbon.

    • Solution 1: A more effective approach is to first convert the carboxylic acid to 2,4,6-trifluorobenzoyl chloride. The highly reactive acyl chloride will then readily react with the alcohol, often in the presence of a base like pyridine (B92270) or triethylamine, to form the ester. This two-step process avoids the equilibrium limitations of Fischer esterification.

    • Solution 2: Employ methods to continuously remove water as it forms to drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus or by adding a drying agent like molecular sieves to the reaction mixture.

  • Insufficient Catalyst or Inactive Catalyst: The acid catalyst may not be effective.

    • Solution: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is of good quality and used in an appropriate amount.

Question 4: I am seeing byproducts in my esterification reaction. What are they likely to be?

Answer:

  • Sulfonation: If using concentrated sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur.

    • Solution: Use a milder acid catalyst or lower the reaction temperature.

  • Dehydration of the alcohol: If using a secondary or tertiary alcohol, dehydration to form an alkene can be a competing side reaction under acidic conditions.

    • Solution: Employ milder reaction conditions or use the acyl chloride route, which does not require strong acid catalysis.

Data Presentation

Table 1: Synthesis of this compound

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
3,5-dichloro-2,4,6-trifluorobenzonitrile1. Zinc powder, Acetic acid, Water, Tetrabutylammonium chloride2. Sulfuric acid80-952-3 (step 1)8599[1]
2,4,6-trifluorobenzonitrileAqueous sulfuric acid (70%)1403-49599[1]

Table 2: Synthesis of 2,4,6-Trifluorobenzoyl Chloride Derivatives (General)

Carboxylic AcidChlorinating ReagentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2,3,4,5-Tetrafluorobenzoic acidThionyl chlorideDMFNeat90-951.596.2[2]
2,3,4,5-Tetrafluorobenzoic acidOxalyl chlorideDMFDichloromethane (B109758)Room TempOvernightNot specified[2]
2,3,4,5-Tetrafluorobenzoic acidTriphosgeneDMF1,2-Dichloroethane80495[2]

Table 3: Amide Coupling with Sterically Hindered Benzoic Acids (Comparative Data)

Carboxylic AcidAmineCoupling ReagentBaseYield (%)Reference
2,6-Dimethylbenzoic acidAnilineCOMUCollidineLow/None[3]
2,6-Dimethylbenzoic acidAnilineTPTUNMILow/None[3]
Benzoic AcidDibenzylamineDMT-MM-High[3]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trifluorobenzoyl Chloride

This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids.[2]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (if using oxalyl chloride)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure using Thionyl Chloride:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place this compound.

  • Add an excess of thionyl chloride (typically 2-5 equivalents).

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.

  • The crude 2,4,6-trifluorobenzoyl chloride can be purified by vacuum distillation.

Procedure using Oxalyl Chloride:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a gas outlet.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add oxalyl chloride (1.1-1.5 equivalents) to the solution at room temperature. Vigorous gas evolution (CO and CO₂) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours after the gas evolution has subsided.

  • The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude 2,4,6-trifluorobenzoyl chloride, which can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of a 2,4,6-Trifluorobenzamide Derivative

This protocol is a general procedure for the acylation of an amine with an acyl chloride.

Materials:

  • 2,4,6-Trifluorobenzoyl chloride

  • Primary or secondary amine

  • Anhydrous non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) and the anhydrous base (1.1-1.5 equivalents) in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2,4,6-trifluorobenzoyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-12 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with water, 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_purification Purification start This compound acyl_chloride 2,4,6-Trifluorobenzoyl Chloride start->acyl_chloride SOCl₂ or (COCl)₂ amide Amide Derivative acyl_chloride->amide Amine, Base ester Ester Derivative acyl_chloride->ester Alcohol, Base purify_amide Purification (Chromatography/ Recrystallization) amide->purify_amide purify_ester Purification (Chromatography/ Distillation) ester->purify_ester

Caption: General workflow for the synthesis of amide and ester derivatives from this compound.

troubleshooting_guide start Low Yield in Amide/Ester Synthesis steric_hindrance Potential Cause: Steric Hindrance start->steric_hindrance poor_activation Potential Cause: Poor Carboxylic Acid Activation start->poor_activation low_nucleophilicity Potential Cause: Low Nucleophilicity of Amine/Alcohol start->low_nucleophilicity solution_steric Solution: - Use sterically hindered coupling reagents (e.g., HATU) - Increase temperature and reaction time steric_hindrance->solution_steric solution_activation Solution: - Convert to acyl chloride first (SOCl₂ or Oxalyl Chloride) poor_activation->solution_activation solution_nucleophilicity Solution: - Use a non-nucleophilic base (e.g., DIPEA) - Increase reaction temperature low_nucleophilicity->solution_nucleophilicity

Caption: Troubleshooting logic for low yield in the synthesis of this compound derivatives.

References

Technical Support Center: Hydrolysis of 2,4,6-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 2,4,6-trifluorobenzonitrile (B12505).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the hydrolysis of 2,4,6-trifluorobenzonitrile to either 2,4,6-trifluorobenzamide (B1333449) (partial hydrolysis) or 2,4,6-trifluorobenzoic acid (complete hydrolysis).

Issue 1: Low or No Conversion of 2,4,6-Trifluorobenzonitrile

Possible Causes & Solutions

CauseRecommended Action
Insufficient Catalyst/Reagent Concentration - Acid Hydrolysis: Ensure the acid (e.g., H₂SO₄, HCl) concentration is adequate. For complete hydrolysis, concentrated acids are often required.[1] - Base Hydrolysis: Use a sufficient molar excess of the base (e.g., NaOH, KOH).
Low Reaction Temperature The hydrolysis of nitriles, especially electron-deficient ones, often requires elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.
Poor Solubility of Starting Material Consider using a co-solvent to improve the solubility of 2,4,6-trifluorobenzonitrile in the reaction medium. The choice of co-solvent will depend on the hydrolysis conditions (acidic or basic).
Catalyst Deactivation Ensure the catalyst is fresh and has not been deactivated by impurities in the starting material or solvent.

Issue 2: Over-hydrolysis to Carboxylic Acid When Targeting the Amide

Possible Causes & Solutions

CauseRecommended Action
Harsh Reaction Conditions The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid. To isolate the amide, milder reaction conditions are necessary. Reduce the reaction temperature, use a lower concentration of the acid or base, and shorten the reaction time.
Inadequate Reaction Monitoring Closely monitor the reaction progress using TLC or HPLC to determine the optimal time to quench the reaction when the maximum amount of amide has formed and before significant conversion to the carboxylic acid occurs.
Choice of Catalyst/Reagent Some reagents are known to be more selective for the partial hydrolysis of nitriles. Consider using milder acids or specialized reagents known for this transformation.

Issue 3: Formation of Impurities, Such as Difluorobenzonitrile or Difluorobenzoic Acid Derivatives

Possible Causes & Solutions

CauseRecommended Action
Impurities in the Starting Material Ensure the purity of the starting 2,4,6-trifluorobenzonitrile. Impurities such as 2,4-difluorobenzonitrile (B34149) or 2,6-difluorobenzonitrile (B137791) in the starting material will lead to the corresponding benzoic acid impurities.[1]
Side Reactions Under Harsh Conditions Harsh acidic or basic conditions at high temperatures can sometimes lead to defluorination reactions. Use the mildest conditions possible that still afford a reasonable reaction rate.
Inefficient Purification Develop a robust purification protocol. Recrystallization is often effective for purifying both the amide and the carboxylic acid.[1] Experiment with different solvent systems to achieve the best separation.

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions for the complete hydrolysis of 2,4,6-trifluorobenzonitrile to this compound?

A1: Complete hydrolysis is typically achieved under strong acidic conditions at elevated temperatures. Common reagents include aqueous sulfuric acid or hydrochloric acid.[1] Reaction temperatures can range from 100-150°C with reaction times of 2-7 hours.[1]

Q2: How can I selectively synthesize 2,4,6-trifluorobenzamide from 2,4,6-trifluorobenzonitrile?

A2: Selective hydrolysis to the amide requires careful control of reaction conditions to prevent further hydrolysis to the carboxylic acid. This can be achieved by using milder conditions, such as lower temperatures, shorter reaction times, and lower concentrations of acid or base. Close monitoring of the reaction is crucial to stop it at the amide stage.

Q3: What analytical techniques are recommended for monitoring the progress of the hydrolysis reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring of the disappearance of the starting material and the appearance of products. For more quantitative analysis and to distinguish between the amide and carboxylic acid, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the common byproducts in the hydrolysis of 2,4,6-trifluorobenzonitrile and how can they be minimized?

A4: A common impurity is the formation of difluorobenzoic acids, which can arise from impurities in the starting 2,4,6-trifluorobenzonitrile.[1] To minimize these, it is essential to use a high-purity starting material. Side reactions can also be minimized by optimizing reaction conditions to be as mild as possible.

Q5: What is a suitable method for the purification of this compound?

A5: Recrystallization is a common and effective method for the purification of this compound.[1] A mixture of solvents, such as ethyl acetate (B1210297) and hexane, has been reported to be effective.[1] The purity of the final product can be assessed by techniques like melting point analysis and HPLC.

Quantitative Data

Table 1: Reported Conditions for the Complete Hydrolysis of 2,4,6-Trifluorobenzonitrile to this compound

AcidConcentrationTemperatureTimeYieldPurityReference
Aqueous H₂SO₄70%140°C3-4 h (addition) + 2 h (stirring)95%99%[1]
Aqueous H₂SO₄35%Not Specified3-4 h (addition) + 2 h (stirring)90%90%[1]

Experimental Protocols

Protocol 1: Complete Hydrolysis to this compound

This protocol is adapted from a patent literature procedure.[1]

Materials:

  • 2,4,6-Trifluorobenzonitrile

  • Aqueous Sulfuric Acid (70%)

  • Ethyl Acetate

  • Hexane

  • Distilled Water

Procedure:

  • In a suitable reactor, heat 70% aqueous sulfuric acid to 140°C.

  • Continuously add 2,4,6-trifluorobenzonitrile to the heated acid over 3-4 hours.

  • Stir the reaction mixture at 140°C for an additional 2 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid and wash with distilled water.

  • For purification, add the filtered solid to a mixture of ethyl acetate and hexane.

  • Stir the crystallization mixture for 30 minutes.

  • Filter the purified product and dry under vacuum at 70°C.

Protocol 2: General Guidance for Selective Hydrolysis to 2,4,6-Trifluorobenzamide

This is a general guideline, and optimization is required.

Materials:

  • 2,4,6-Trifluorobenzonitrile

  • Aqueous Sodium Hydroxide (e.g., 1 M) or Dilute Sulfuric Acid (e.g., 1 M)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • Dissolve 2,4,6-trifluorobenzonitrile in a suitable solvent.

  • Add the acidic or basic solution and maintain the reaction at a controlled, lower temperature (e.g., room temperature to 50°C).

  • Monitor the reaction progress every 30 minutes using TLC or HPLC.

  • Once the desired amount of amide has formed, quench the reaction by neutralizing the acid or base.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Hydrolysis_Pathway TFB_nitrile 2,4,6-Trifluorobenzonitrile TFB_amide 2,4,6-Trifluorobenzamide TFB_nitrile->TFB_amide Partial Hydrolysis (Mild Conditions) TFB_acid This compound TFB_amide->TFB_acid Further Hydrolysis (Harsh Conditions)

Caption: Hydrolysis pathway of 2,4,6-trifluorobenzonitrile.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_conditions Check Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_purity Analyze Starting Material Purity start->check_purity optimize_conditions Optimize Conditions (Increase Temp/Time/Conc.) check_conditions->optimize_conditions purify_sm Purify Starting Material check_purity->purify_sm analyze_products Analyze Product Mixture (TLC, HPLC) optimize_conditions->analyze_products purify_sm->analyze_products adjust_purification Adjust Purification Method analyze_products->adjust_purification success Successful Hydrolysis adjust_purification->success

Caption: Troubleshooting workflow for hydrolysis issues.

References

troubleshooting low yield in 2,4,6-Trifluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Trifluorobenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may lead to low yields in the primary synthesis routes for this compound.

Route 1: Hydrolysis of 2,4,6-Trifluorobenzonitrile (B12505)

Question: My reaction yield is significantly lower than the expected >90% when hydrolyzing 2,4,6-trifluorobenzonitrile with sulfuric acid. What are the potential causes and solutions?

Answer:

Low yields in the acid-catalyzed hydrolysis of 2,4,6-trifluorobenzonitrile can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Corrective Actions:

  • Incomplete Reaction: The hydrolysis may not have reached completion.

    • Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration, typically between 2 to 7 hours.[1] Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC to confirm the disappearance of the starting material.

    • Temperature: The reaction temperature is critical. It should be maintained between 80-160°C, with a preferred range of 100-150°C for optimal results.[1]

    • Acid Concentration: The concentration of the aqueous acid, such as sulfuric acid, should be in the range of 30-80% by mass.[1]

  • Sub-optimal Reagent Quality: The purity of your starting materials can significantly impact the reaction outcome.

    • 2,4,6-Trifluorobenzonitrile Purity: Impurities in the starting nitrile can lead to side reactions. Ensure the purity of the starting material is high.

    • Acid Quality: Use a high-purity grade of sulfuric acid.

  • Side Product Formation: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

  • Product Isolation and Purification Issues: Significant product loss can occur during workup and purification.

    • Filtration: The product can be isolated by simple filtration of the reaction mixture after cooling.[1] Ensure the filtration is efficient to minimize loss.

    • Recrystallization: For higher purity, recrystallization from a solvent mixture such as ethyl acetate (B1210297) and hexane (B92381) is recommended.[1] This process can improve purity from 90-95% to 98-99%.[1]

Route 2: Grignard Reaction of 1-Bromo-2,4,6-trifluorobenzene (B1265865)

Question: I am experiencing a low yield in my Grignard reaction to synthesize this compound. What are the common pitfalls and how can I address them?

Answer:

The Grignard reaction is highly sensitive to reaction conditions. Low yields are a common issue and can often be traced back to a few key areas.

Potential Causes & Corrective Actions:

  • Failure to Initiate the Grignard Reagent Formation: The reaction between magnesium and 1-bromo-2,4,6-trifluorobenzene may not start.

    • Magnesium Activation: The surface of the magnesium turnings may be coated with an oxide layer that prevents the reaction. Activate the magnesium by crushing the turnings or adding a small crystal of iodine.[2]

    • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[2][3] All glassware must be thoroughly oven-dried, and anhydrous solvents (e.g., diethyl ether or THF) must be used.[2][4] Any trace of water will quench the Grignard reagent.[2][3]

  • Side Reactions: Competing reactions can significantly lower the yield of the desired carboxylic acid.

    • Biphenyl (B1667301) Formation: A common side reaction is the coupling of the Grignard reagent with unreacted 1-bromo-2,4,6-trifluorobenzene to form a biphenyl compound.[2] To minimize this, add the 1-bromo-2,4,6-trifluorobenzene solution dropwise to the magnesium turnings to maintain a low concentration of the aryl halide.[2]

    • Reaction with Carbon Dioxide: Ensure a continuous and sufficient supply of dry carbon dioxide gas is purged through the reaction mixture.[5]

  • Improper Workup: Product can be lost during the quenching and extraction steps.

    • Quenching: The reaction should be carefully quenched with an aqueous acid solution, such as 10% hydrochloric acid.[5]

    • Extraction: Efficient extraction with a suitable organic solvent like methyl tertiary butyl ether is necessary to isolate the product.[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical yields for the synthesis of this compound?

A1: The yields can vary significantly depending on the synthetic route and optimization of reaction conditions.

  • The hydrolysis of 2,4,6-trifluorobenzonitrile can achieve yields of up to 95%.[1]

  • The Grignard reaction of 1-bromo-2,4,6-trifluorobenzene can have yields around 60%.[6]

  • A process involving the dehalogenation of 2,4,6-trifluoro-3,5-dichlorobenzoic acid has been reported with a yield of 97.3%.[7]

Q2: What are the common impurities I should look for in my final product?

A2: Depending on the synthetic route, common impurities may include:

  • From hydrolysis: Unreacted 2,4,6-trifluorobenzonitrile and side products like 2,4-difluorobenzoic acid and 2,6-difluorobenzoic acid.[1]

  • From Grignard reaction: Biphenyl compounds formed from the coupling of the Grignard reagent and the starting aryl halide.[2]

  • General: Residual solvents from purification and unreacted starting materials.[8]

Q3: How can I purify my crude this compound?

A3: The most common and effective purification method is recrystallization. A solvent system of ethyl acetate and hexane has been shown to increase the purity of the product to over 99%.[1] Another reported method involves recrystallization from a water:methanol mixture (80:20).[6]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey ReagentsTypical YieldPurityKey Challenges
Hydrolysis 2,4,6-TrifluorobenzonitrileAqueous H₂SO₄90-95%[1]90-95% (crude), >99% (recrystallized)[1]High temperatures, potential for side reactions.
Grignard Reaction 1-Bromo-2,4,6-trifluorobenzeneMg, CO₂~60%[6]99.8% (recrystallized)[6]Strict anhydrous conditions, potential for biphenyl formation.[2]
Dehalogenation 2,4,6-Trifluoro-3,5-dichlorobenzoic acidH₂, Pd/C, MgO97.3%[7]99.1%[7]Requires a specialized starting material and pressure reactor.

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 2,4,6-Trifluorobenzonitrile

This protocol is based on the procedure described in patent WO2021156893A1.[1]

  • Reaction Setup: In a suitable reactor, charge aqueous sulfuric acid (70%).

  • Heating: Heat the sulfuric acid solution to 140°C.

  • Addition of Starting Material: Continuously add 2,4,6-trifluorobenzonitrile to the heated acid over a period of 3-4 hours.

  • Reaction: Stir the reaction mixture for 2 hours at 140°C.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the resulting solid and wash it with distilled water.

  • Purification (Recrystallization):

    • Add the filtered solid to a mixture of ethyl acetate and hexane.

    • Stir the mixture for 30 minutes.

    • Filter the recrystallized product.

  • Drying: Dry the purified product under vacuum at 70°C.

Protocol 2: Synthesis via Grignard Reaction of 1-Bromo-2,4,6-trifluorobenzene

This protocol is a general procedure based on common Grignard reaction methodologies.[5][6]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and a small crystal of iodine.

  • Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.

  • Initiation: Gently heat the mixture to initiate the reaction.

  • Addition of Aryl Halide: Slowly add a solution of 1-bromo-2,4,6-trifluorobenzene in anhydrous THF dropwise to maintain a gentle reflux.

  • Grignard Reagent Formation: After the addition is complete, stir the mixture for 1 hour.

  • Carboxylation: Cool the reaction mixture to 0-10°C in an ice bath and purge with dry carbon dioxide gas.

  • Quenching: After the reaction is complete (monitored by HPLC), slowly add 10% aqueous hydrochloric acid to quench the reaction.

  • Extraction: Extract the product with methyl tertiary butyl ether.

  • Purification:

    • Concentrate the organic layer.

    • Add water and adjust the pH with a base to dissolve the product as its salt.

    • Wash with dichloromethane.

    • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

    • Filter the solid and recrystallize from a water:methanol mixture (80:20).

Visualizations

Troubleshooting_Low_Yield Start Low Yield in This compound Synthesis Route Identify Synthetic Route Start->Route Hydrolysis Hydrolysis of Nitrile Route->Hydrolysis Nitrile Grignard Grignard Reaction Route->Grignard Aryl Halide Other Other Routes Route->Other H_Check1 Incomplete Reaction? Hydrolysis->H_Check1 G_Check1 Reaction Initiated? Grignard->G_Check1 H_Sol1 Increase Time/Temp Verify Acid Concentration H_Check1->H_Sol1 Yes H_Check2 Reagent Purity? H_Check1->H_Check2 No H_Sol2 Use High Purity Starting Materials H_Check2->H_Sol2 Yes H_Check3 Purification Loss? H_Check2->H_Check3 No H_Sol3 Optimize Filtration & Recrystallization H_Check3->H_Sol3 Yes G_Sol1 Activate Mg Ensure Anhydrous Conditions G_Check1->G_Sol1 No G_Check2 Side Reactions? G_Check1->G_Check2 Yes G_Sol2 Slow Addition of Aryl Halide Sufficient CO2 G_Check2->G_Sol2 Yes G_Check3 Improper Workup? G_Check2->G_Check3 No G_Sol3 Optimize Quenching & Extraction G_Check3->G_Sol3 Yes

Caption: A troubleshooting workflow for low yield in this compound synthesis.

Hydrolysis_Workflow Start Start: 2,4,6-Trifluorobenzonitrile & Aqueous H2SO4 Heat Heat to 140°C Start->Heat Add Add Nitrile (3-4h) Heat->Add React Stir at 140°C (2h) Add->React Cool Cool to Room Temp React->Cool Filter1 Filter & Wash Solid Cool->Filter1 Recrystallize Recrystallize from Ethyl Acetate/Hexane Filter1->Recrystallize Filter2 Filter Purified Product Recrystallize->Filter2 Dry Dry Under Vacuum Filter2->Dry End End: Purified This compound Dry->End

Caption: Experimental workflow for the hydrolysis of 2,4,6-Trifluorobenzonitrile.

References

Technical Support Center: Scaling Up the Synthesis of 2,4,6-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2,4,6-Trifluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common industrial synthesis routes for this compound?

A1: The primary industrial routes for synthesizing this compound include the hydrolysis of 2,4,6-trifluorobenzonitrile (B12505) and the carbonation of a Grignard reagent derived from 1-bromo-2,4,6-trifluorobenzene (B1265865).[1][2] Another multi-step process involves the fluorination of pentachlorobenzonitrile, followed by dechlorination and hydrolysis.[1]

Q2: What are the critical quality attributes for this compound?

A2: this compound is a crucial raw material for photosensitizers, medicines, and pesticides.[1][3] For these applications, high purity is essential, typically greater than 99%, with minimal levels of difluorobenzoic acid impurities.[1][3] Key quality attributes include a white to light yellow crystalline powder appearance and a melting point between 142-145°C.[3][4]

Q3: What are the recommended storage and handling conditions for this compound?

A3: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from heat and moisture.[3][5] It is typically supplied in sealed containers.[3] Standard personal protective equipment, including gloves and eye/face protection, should be worn when handling the compound, as it can cause skin and eye irritation.[2][5]

Troubleshooting Guide

Issue 1: Low Yield in the Hydrolysis of 2,4,6-Trifluorobenzonitrile

Question: My hydrolysis of 2,4,6-trifluorobenzonitrile to this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the hydrolysis of 2,4,6-trifluorobenzonitrile can stem from several factors. Incomplete reaction is a common issue. To drive the reaction to completion, ensure that the reaction temperature is maintained between 100-150°C and the reaction time is sufficient, typically 2-7 hours.[1] The concentration of the aqueous acid, such as sulfuric acid, is also critical and should be in the range of 30-80% by mass.[1] Continuous addition of the aqueous acid to the nitrile can also help in controlling the reaction exotherm and improving the yield.[1] Finally, ensure efficient work-up and isolation of the product by filtration.[1]

Issue 2: Presence of Difluorobenzoic Acid Impurities

Question: My final product is contaminated with 2,4-difluorobenzoic acid and/or 2,6-difluorobenzoic acid. How can these impurities be minimized?

Answer: The presence of difluorobenzoic acid impurities is a known challenge, and they can be difficult to remove by crystallization.[1] One effective strategy to prevent their formation is to perform the dechlorination step before hydrolysis when starting from a chlorinated precursor like 3,5-dichloro-2,4,6-trifluorobenzonitrile.[1] Dechlorination of the nitrile intermediate produces difluorobenzonitrile impurities, which are easier to separate than the corresponding benzoic acid impurities.[1] If these impurities are already present in the final product, a carefully optimized recrystallization process using a solvent mixture such as ethyl acetate (B1210297) and hexane (B92381) may be required to achieve the desired purity of over 99%.[1]

Issue 3: Incomplete Grignard Reagent Formation and Subsequent Carbonation

Question: I am experiencing issues with the Grignard reaction route, leading to a low yield of this compound. What are the likely problems?

Answer: The Grignard synthesis is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents, such as tetrahydrofuran (B95107) (THF), are used.[6] Any trace of water will quench the Grignard reagent. The reaction of 1-bromo-2,4,6-trifluorobenzene with magnesium is typically initiated by gentle heating to around 40°C.[2] During the carbonation step, where carbon dioxide gas is purged into the Grignard reagent, it is crucial to maintain a low temperature (0-10°C) to minimize side reactions.[2] An excess of crushed dry ice can also be used, with the Grignard reagent added slowly to it.[6]

Quantitative Data Summary

ParameterHydrolysis of 2,4,6-TrifluorobenzonitrileGrignard Reaction from 1-bromo-2,4,6-trifluorobenzeneDechlorination & Hydrolysis
Starting Material 2,4,6-Trifluorobenzonitrile1-bromo-2,4,6-trifluorobenzene3,5-dichloro-2,4,6-trifluorobenzonitrile
Key Reagents Aqueous H₂SO₄ or HClMg, CO₂, THFZn powder, Acetic Acid, H₂SO₄
Reaction Temperature 100-150°C[1]30-40°C (Grignard), 0-10°C (Carbonation)[2]80-95°C (Dechlorination)[1]
Reaction Time 2-7 hours[1]~1 hour (Grignard)[2]2-3 hours (Dechlorination)[1]
Reported Yield >96%[1]60%[2]85% (Dechlorination step)[1]
Final Purity >99% after recrystallization[1]99.8% (by HPLC)[2]>99%[1]
Key Impurities 2,4- and 2,6-difluorobenzoic acidBiphenyls[6]Difluorobenzonitriles (intermediate)

Experimental Protocols

Protocol 1: Hydrolysis of 2,4,6-Trifluorobenzonitrile
  • Charge a suitable reactor with 2,4,6-trifluorobenzonitrile.

  • Continuously add an aqueous solution of sulfuric acid (30-80% by mass) to the reactor.

  • Heat the reaction mixture to a temperature between 100-150°C.

  • Maintain the temperature and stir for 2-7 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Upon completion, cool the reaction mixture.

  • Filter the precipitated solid to isolate the crude this compound (purity typically 90-95%).

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain this compound with a purity of >99%.[1]

Protocol 2: Grignard Synthesis from 1-bromo-2,4,6-trifluorobenzene
  • To a reaction vessel containing magnesium turnings, add anhydrous tetrahydrofuran (THF).

  • Heat the mixture to 40°C.

  • Slowly add a solution of 1-bromo-2,4,6-trifluorobenzene in THF, maintaining the temperature between 30-35°C.

  • Stir the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to 0-10°C.

  • Purge carbon dioxide gas into the reaction mixture, monitoring the reaction progress by HPLC.

  • After completion, quench the reaction with 10% aqueous hydrochloric acid.

  • Extract the product with a suitable organic solvent like methyl tertiary butyl ether.

  • Concentrate the organic layer and add water.

  • Adjust the pH with a base to dissolve the product as its salt and wash with a non-polar solvent like dichloromethane (B109758) to remove non-acidic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

  • Filter and recrystallize the crude product from a water:methanol mixture (e.g., 80:20) to yield this compound with a purity of 99.8%.[2]

Visualized Workflows and Troubleshooting

experimental_workflow_hydrolysis start Start: 2,4,6-Trifluorobenzonitrile hydrolysis Hydrolysis (aq. H2SO4, 100-150°C) start->hydrolysis filtration Filtration hydrolysis->filtration crude_product Crude Product (90-95% Purity) filtration->crude_product recrystallization Recrystallization (Ethyl Acetate/Hexane) crude_product->recrystallization final_product Final Product (>99% Purity) recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound via hydrolysis.

troubleshooting_impurities start Problem: Difluorobenzoic Acid Impurities Detected check_precursor Is the starting material 3,5-dichloro-2,4,6-trifluorobenzonitrile? start->check_precursor solution1 Solution: Modify synthesis route. Perform dechlorination before hydrolysis to remove difluorobenzonitrile impurities. check_precursor->solution1 Yes solution2 Solution: Optimize recrystallization. Use a solvent system like Ethyl Acetate/Hexane. check_precursor->solution2 No yes_precursor Yes no_precursor No

References

Technical Support Center: Recrystallization of 2,4,6-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the selection of solvents for the recrystallization of 2,4,6-Trifluorobenzoic acid, along with troubleshooting advice and answers to frequently asked questions.

Solvent Selection and Solubility Data

The choice of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a variety of solvents can be considered.

A patent describing the purification of this compound suggests a range of potential solvents including hexane (B92381), toluene, cyclohexane, ethyl acetate (B1210297), ethanol, methanol, butanol, propanol, isopropanol, diethyl ether, acetone, and water, or mixtures thereof.[1] One specific and effective method highlighted is the use of a mixture of ethyl acetate and hexane to achieve high purity.[1]

Solubility of 4-Fluorobenzoic Acid in Various Solvents (mole fraction, x)

Temperature (K)MethanolEthanol1-Propanol2-Propanol1-ButanolAcetoneEthyl Acetate
283.150.30150.26120.23180.20170.18160.25140.1713
288.150.33180.28150.25190.22180.20170.28160.1915
293.150.36210.30180.27200.24190.22180.31180.2117
298.150.39240.32210.29210.26200.24190.34200.2319
303.150.42270.34240.31220.28210.26200.37220.2521
308.150.45300.36270.33230.30220.28210.40240.2723
313.150.48330.38300.35240.32230.30220.43260.2925
318.150.51360.40330.37250.34240.32230.46280.3127
323.150.54390.42360.39260.36250.34240.49300.3329

This data is for 4-Fluorobenzoic acid and is intended to serve as a guide for solvent selection for this compound.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethyl acetate/hexane mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly. This can be done by air drying or in a desiccator.

Troubleshooting Guide

Issue Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound.
Oiling out (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a solvent mixture.
The compound is precipitating too quickly from a highly concentrated solution.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Low recovery of crystals. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.Concentrate the mother liquor and cool to obtain a second crop of crystals.
Premature crystallization during hot filtration.Ensure the filtration apparatus is hot and perform the filtration as quickly as possible.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: While several solvents can be used, a mixture of ethyl acetate and hexane has been reported to be particularly effective for obtaining high-purity this compound.[1] The ideal solvent or solvent mixture should be determined experimentally for your specific sample and purity requirements.

Q2: My compound is not dissolving even in a large amount of hot solvent. What should I do?

A2: It is possible that you have insoluble impurities. If a significant portion of your compound has dissolved and some solid remains, you can perform a hot filtration to remove the insoluble material. Alternatively, you may need to select a different solvent in which your compound is more soluble at elevated temperatures.

Q3: How can I improve the purity of my recrystallized product?

A3: To improve purity, ensure slow cooling to allow for the formation of well-defined crystals. A second recrystallization step can also be performed. Using activated charcoal can help remove colored impurities.

Q4: Is it necessary to use a solvent mixture?

A4: Not always. A single solvent that meets the criteria of high solubility at high temperatures and low solubility at low temperatures can be very effective. However, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can provide finer control over the crystallization process.

Experimental Workflow

Recrystallization_Workflow Solvent Selection and Recrystallization Workflow cluster_selection Solvent Selection cluster_recrystallization Recrystallization Protocol A Start with crude This compound B Select a potential solvent (e.g., Ethyl Acetate) A->B C Test solubility: Small amount of solid in solvent B->C D Heat to boiling C->D E Does it dissolve? D->E F Cool to room temperature and then in ice bath E->F Yes I Try a different solvent or a mixed solvent system E->I No G Do crystals form? F->G H Solvent is suitable G->H Yes G->I No J Dissolve crude product in minimum hot solvent H->J K Hot filtration (if insoluble impurities exist) J->K L Slowly cool to room temperature K->L M Cool in ice bath L->M N Collect crystals by vacuum filtration M->N O Wash with ice-cold solvent N->O P Dry the purified crystals O->P Q Pure this compound P->Q

Caption: Workflow for solvent selection and recrystallization of this compound.

References

drying and storage of 2,4,6-Trifluorobenzoic acid to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper drying and storage of 2,4,6-Trifluorobenzoic acid to maintain its purity. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term purity and stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] While room temperature is generally acceptable, for extended storage, refrigeration at 2-8°C is recommended.[2] Protect the compound from moisture and heat to prevent degradation.

Q2: How should I properly dry this compound after synthesis or recrystallization?

A common and effective method for drying this compound is to place it under a vacuum at a moderately elevated temperature. A specific patent suggests drying the product under vacuum at 70°C.[3] This method helps to efficiently remove residual solvents without causing thermal degradation of the compound.

Q3: What are the common impurities found in this compound?

During the synthesis of this compound, common impurities that may arise include isomers such as 2,4-difluorobenzoic acid and 2,6-difluorobenzoic acid.[3] The presence of these impurities can affect the compound's melting point and may interfere with subsequent reactions.

Q4: My this compound appears discolored. What could be the cause and how can I purify it?

Discoloration, often a yellow or brownish tint, can indicate the presence of impurities. These may be residual starting materials, by-products from the synthesis, or degradation products. Recrystallization is a highly effective method for purifying discolored this compound. A recommended solvent system for recrystallization is a mixture of ethyl acetate (B1210297) and hexane (B92381).[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity after Synthesis Incomplete reaction or side reactions leading to the formation of impurities such as 2,4-difluorobenzoic acid and 2,6-difluorobenzoic acid.Purify the crude product by recrystallization. A mixture of ethyl acetate and hexane has been shown to be effective for this purpose.[3]
"Oiling Out" During Recrystallization The compound is precipitating from the solution above its melting point, or the presence of significant impurities is depressing the melting point.- Re-heat the solution to dissolve the oil and add a small amount of additional "good" solvent (ethyl acetate) to increase the solubility. - Ensure a slow cooling rate to allow for proper crystal formation.
Crystals Do Not Form Upon Cooling The solution is not supersaturated, meaning too much solvent was used.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. - Add a seed crystal of pure this compound. - If the above methods fail, evaporate some of the solvent to increase the concentration and allow it to cool again.
Product is a Fine Powder Instead of Crystals The solution cooled too quickly, leading to rapid precipitation rather than crystal growth.- Re-heat the solution to re-dissolve the precipitate. - Allow the solution to cool to room temperature slowly and undisturbed. Insulating the flask can help slow the cooling process.

Experimental Protocols

Below are detailed methodologies for key experiments related to the purification and analysis of this compound.

Recrystallization of this compound

Objective: To purify crude this compound by removing impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hexane to the hot solution until a slight turbidity persists, indicating the saturation point.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum, preferably at an elevated temperature (e.g., 70°C) to remove all traces of solvent.[3]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample. Note: This is a general method for fluorobenzoic acids and may require optimization.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid to acidify). The exact ratio should be optimized to achieve good separation. A common starting point is a 60:40 or 70:30 mixture of acetonitrile to acidified water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm or 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the range of the calibration curve.

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the purity based on the calibration curve.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities in a this compound sample. Note: This is a general method and may require optimization.

Instrumentation and Conditions:

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

Procedure:

  • Sample Preparation: Derivatization to a more volatile ester (e.g., methyl ester using diazomethane (B1218177) or BF3/methanol) is often necessary for acidic compounds like this compound. Dissolve the derivatized sample in a suitable solvent like dichloromethane (B109758) or hexane.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST).

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Instrumentation and Conditions:

  • TGA Instrument: Calibrated thermogravimetric analyzer

  • Sample Pan: Alumina or platinum

  • Sample Size: 5-10 mg

  • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min

  • Temperature Program: Heat the sample from ambient temperature to 600°C at a heating rate of 10°C/min.

Procedure:

  • Accurately weigh the this compound sample into a tared TGA pan.

  • Place the sample pan in the TGA furnace.

  • Start the temperature program and record the mass loss as a function of temperature.

  • Analyze the resulting thermogram to determine the onset of decomposition.

Visualizations

Drying_and_Storage_Workflow cluster_drying Drying Protocol cluster_storage Storage Protocol Crude_Product Crude this compound Vacuum_Oven Place in Vacuum Oven Crude_Product->Vacuum_Oven Drying_Conditions Dry at 70°C under Vacuum Vacuum_Oven->Drying_Conditions Dried_Product Dry, Pure Product Drying_Conditions->Dried_Product Store Store in Tightly Sealed Container Dried_Product->Store Short_Term Room Temperature (Cool, Dry, Well-Ventilated) Store->Short_Term Long_Term Refrigerate (2-8°C) Store->Long_Term

Caption: Recommended workflow for the drying and storage of this compound.

Troubleshooting_Purity Start Purity Issue Identified Impurity_Type Identify Nature of Impurity Start->Impurity_Type Discoloration Discoloration (Yellow/Brown) Impurity_Type->Discoloration Visual Known_Impurities Presence of Difluoro-Isomers Impurity_Type->Known_Impurities Analytical Low_Purity Low Purity by Analysis Impurity_Type->Low_Purity Analytical Charcoal Consider Activated Charcoal Treatment Discoloration->Charcoal Recrystallize Recrystallize with Ethyl Acetate/Hexane Known_Impurities->Recrystallize Optimize_Reaction Optimize Synthesis Conditions Low_Purity->Optimize_Reaction Re_Analyze Re-analyze Purity Recrystallize->Re_Analyze Charcoal->Recrystallize Optimize_Reaction->Recrystallize

Caption: Decision-making workflow for troubleshooting purity issues of this compound.

References

Validation & Comparative

comparing reactivity of 2,4,6-Trifluorobenzoic acid with other fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of fluorinated benzoic acids is paramount for efficient synthesis and predictable molecular behavior. This guide provides an objective comparison of 2,4,6-Trifluorobenzoic acid with other fluorinated benzoic acids, supported by experimental data, to elucidate the profound influence of fluorine substitution on chemical reactivity.

The strategic placement of fluorine atoms on an aromatic ring can dramatically alter the physicochemical properties of a molecule. In the context of benzoic acids, this translates to significant variations in acidity and, consequently, reactivity in common organic transformations such as esterification and amidation. This guide presents a quantitative comparison of these effects, offering a valuable resource for reaction design and optimization.

Quantitative Comparison of Reactivity

The reactivity of fluorinated benzoic acids is primarily dictated by the electron-withdrawing nature of the fluorine substituents. This effect influences the acidity (pKa) of the carboxylic acid and the electrophilicity of the carbonyl carbon, which are key determinants in nucleophilic acyl substitution reactions.

Acidity (pKa) Comparison

A lower pKa value indicates a stronger acid, signifying a more electron-deficient carboxylic acid group and, generally, a higher reactivity towards nucleophiles. The table below summarizes the pKa values for a range of fluorinated benzoic acids, highlighting the significant increase in acidity with the number and specific placement of fluorine atoms.[1]

CompoundpKa Value
Benzoic Acid4.20
2-Fluorobenzoic Acid3.27
3-Fluorobenzoic Acid3.86
4-Fluorobenzoic Acid4.14
2,3-Difluorobenzoic Acid2.88
2,4-Difluorobenzoic Acid2.85
2,5-Difluorobenzoic Acid2.87
2,6-Difluorobenzoic Acid2.13
3,4-Difluorobenzoic Acid3.80
3,5-Difluorobenzoic Acid3.37
2,3,4-Trifluorobenzoic Acid2.87 (Predicted)
2,3,5-Trifluorobenzoic Acid2.59 (Predicted)
2,3,6-Trifluorobenzoic Acid~2.1
2,4,5-Trifluorobenzoic Acid2.80
This compound 1.83
3,4,5-Trifluorobenzoic Acid3.29

Table 1: Comparison of pKa values for various fluorinated benzoic acids in water at 25°C. A lower pKa indicates a stronger acid and generally higher reactivity in nucleophilic acyl substitution reactions.[1]

Catalytic Methyl Esterification Yield Comparison

To provide a direct measure of reactivity in a common synthetic transformation, the following table presents the relative conversion yields for the catalytic methyl esterification of various fluorinated benzoic acids using a UiO-66-NH2 heterogeneous catalyst.[2][3][4] The data demonstrates a clear correlation between the degree and pattern of fluorination and the efficiency of the esterification reaction.

CompoundRelative Conversion Yield (%)
2-Fluorobenzoic Acid105.3
3-Fluorobenzoic Acid102.1
4-Fluorobenzoic Acid100.0
2,3-Difluorobenzoic Acid115.8
2,4-Difluorobenzoic Acid118.9
2,5-Difluorobenzoic Acid112.6
2,6-Difluorobenzoic Acid125.3
3,4-Difluorobenzoic Acid108.4
3,5-Difluorobenzoic Acid110.5
2,3,4-Trifluorobenzoic Acid128.4
2,3,5-Trifluorobenzoic Acid121.1
2,3,6-Trifluorobenzoic Acid134.7
2,4,5-Trifluorobenzoic Acid123.2
This compound 140.0
3,4,5-Trifluorobenzoic Acid117.9
Pentafluorobenzoic Acid169.9

Table 2: Relative conversion yields for the catalytic methyl esterification of fluorinated benzoic acids. The yields were evaluated with respect to the BF3–MeOH complex and determined by GC-EI-MS.[2][3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.

Fischer Esterification of Fluorinated Benzoic Acids

This protocol describes a general procedure for the acid-catalyzed esterification of a fluorinated benzoic acid with methanol (B129727).

Materials:

  • Fluorinated benzoic acid (e.g., this compound)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the fluorinated benzoic acid (1.0 eq) and a sufficient amount of anhydrous methanol to dissolve the acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography or distillation as needed.[5][6][7][8]

HATU-Mediated Amidation of Fluorinated Benzoic Acids

This protocol outlines a common method for the formation of amides from fluorinated benzoic acids using the coupling reagent HATU.

Materials:

  • Fluorinated benzoic acid (e.g., this compound)

  • Amine (1.0-1.2 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Lithium Chloride (LiCl), 10% aqueous solution (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the fluorinated benzoic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add the base (DIPEA or TEA, 2-3 eq) to the reaction mixture.

  • Add HATU (1.1-1.2 eq) portion-wise to the stirring solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 10% aqueous LiCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by flash column chromatography.[9][10]

Visualizing the Workflow

The following diagrams illustrate the general workflows for the comparative analysis of fluorinated benzoic acid reactivity.

Esterification_Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis FBA Fluorinated Benzoic Acid Isomers Reflux Reflux FBA->Reflux MeOH Methanol (excess) MeOH->Reflux Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reflux Evaporation Evaporate Excess Methanol Reflux->Evaporation Extraction Solvent Extraction Evaporation->Extraction Washing Wash with NaHCO3 & Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate Drying->Concentration Purification Purification (Chromatography/Distillation) Concentration->Purification Analysis Yield & Purity Determination (GC/NMR) Purification->Analysis

Caption: Experimental workflow for Fischer esterification.

Amidation_Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis FBA Fluorinated Benzoic Acid Stir Stir at Room Temperature FBA->Stir Amine Amine Amine->Stir HATU HATU HATU->Stir Base Base (e.g., DIPEA) Base->Stir Solvent Anhydrous Solvent (DMF/DCM) Solvent->Stir Dilution Dilute with Organic Solvent Stir->Dilution Washing Wash with LiCl, NaHCO3, Brine Dilution->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate Drying->Concentration Purification Purification (Chromatography) Concentration->Purification Analysis Yield & Purity Determination (LC-MS/NMR) Purification->Analysis

Caption: Experimental workflow for HATU-mediated amidation.

References

Comparative Analysis of the Biological Activities of 2,4,6-Trifluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Anticancer and Antimicrobial Potential of Novel Fluorinated Compounds

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 2,4,6-Trifluorobenzoic acid has emerged as a valuable scaffold in this endeavor, with its derivatives demonstrating a promising range of biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial properties of various classes of this compound derivatives, supported by experimental data and detailed methodologies to aid in further research and development.

Anticancer Activity of 2,4,6-Trifluorobenzamide (B1333449) Derivatives

A series of novel benzamide (B126) derivatives, including those with a 2,4,6-trifluorophenyl moiety, have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown notable efficacy against various cancer cell lines, with their mechanism of action often linked to the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Comparative Anticancer Activity (IC50, µM)
Compound IDSubstitution on Benzamide NitrogenHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)
BJ-1 4-Methoxyphenyl15.2 ± 1.318.5 ± 1.920.1 ± 2.2
BJ-5 4-Chlorophenyl10.8 ± 0.912.3 ± 1.114.7 ± 1.5
BJ-13 3,4,5-Trimethoxyphenyl5.6 ± 0.57.1 ± 0.68.9 ± 0.8
Cisplatin (Reference Drug)2.5 ± 0.34.8 ± 0.56.2 ± 0.7

Data represents the half-maximal inhibitory concentration (IC50) in micromolar (µM) and is presented as mean ± standard deviation.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the synthesized benzamide derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (HeLa, A549, and MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) and incubated for an additional 48 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of viable cells against the compound concentration.

Signaling Pathway: ROS-Mediated Apoptosis

The anticancer activity of the more potent 2,4,6-trifluorobenzamide derivatives, such as BJ-13, is linked to the induction of intracellular reactive oxygen species (ROS). This increase in ROS leads to a cascade of events culminating in apoptosis.

ROS_Apoptosis_Pathway Compound Compound Cancer_Cell Cancer Cell Compound->Cancer_Cell ROS_Increase ↑ Intracellular ROS Cancer_Cell->ROS_Increase Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Increase->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: ROS-mediated apoptosis pathway induced by 2,4,6-trifluorobenzamide derivatives.

Antifungal Activity of 2,4,6-Trisubstituted Triazine Hydrazone Derivatives

A novel series of 2,4,6-trisubstituted triazine hydrazone derivatives have been synthesized and evaluated for their antifungal properties. These compounds have demonstrated significant activity, particularly against fluconazole-resistant strains of Candida albicans and Candida auris. Their mechanism is believed to involve the disruption of the fungal cell wall, leading to inhibition of hyphal and biofilm formation.[1]

Comparative Antifungal Activity (MIC, µg/mL)
Compound IDC. albicans (Fluconazole-Resistant)C. aurisAspergillus fumigatus
TH-5 8.04.016.0
TH-12 4.02.08.0
TH-28 2.01.04.0
Fluconazole >6416.0>64

Data represents the Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL).

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

The minimum inhibitory concentrations (MICs) of the triazine hydrazone derivatives were determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.

  • Inoculum Preparation: Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain the final inoculum concentration.

  • Compound Dilution: The test compounds were serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the fungal suspension.

  • Incubation: The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that resulted in a significant inhibition of visible fungal growth compared to the growth control.

Experimental Workflow: Antifungal Drug Discovery

The process of discovering and evaluating novel antifungal agents involves a series of systematic steps from initial design to in vivo testing.

Antifungal_Workflow Design Compound Design & Synthesis Screening In Vitro Antifungal Screening (MIC) Design->Screening Mechanism Mechanism of Action (Biofilm, Hyphae) Screening->Mechanism Toxicity Cytotoxicity & Hemolysis Assays Mechanism->Toxicity InVivo In Vivo Efficacy (Mouse Model) Toxicity->InVivo Lead Lead Compound InVivo->Lead

Caption: Workflow for the discovery and evaluation of novel antifungal compounds.

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The presented data highlights the potential of benzamide derivatives as anticancer agents acting through ROS-mediated apoptosis and triazine hydrazones as potent antifungal compounds. The detailed experimental protocols and workflow diagrams provided herein are intended to facilitate further research into these and other derivatives, ultimately contributing to the expansion of the therapeutic arsenal (B13267) against cancer and infectious diseases. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising compounds.

References

analytical methods for the quantification of 2,4,6-Trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of 2,4,6-Trifluorobenzoic Acid

For researchers, scientists, and drug development professionals, the precise and accurate quantification of this compound, a key building block in pharmaceuticals and agrochemicals, is critical for quality control, metabolic studies, and environmental monitoring. This guide provides a comprehensive comparison of the most common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The choice of analytical method for the quantification of this compound is dependent on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following tables summarize the quantitative performance of each technique, drawing from established methodologies for this compound and structurally similar fluorobenzoic acids.

Table 1: Performance Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Separation via liquid chromatography followed by highly selective and sensitive mass analysis.
Linearity Range 1 - 100 µg/mL (Correlation Coefficient, r² > 0.999)[1]Wide dynamic range, suitable for trace-level analysis.0.01 - 0.15 ng/mL to 100 µg/L[2][3]
Precision (%RSD) < 2% (Repeatability), < 15% (Intermediate Precision)[1]Typically < 15%[1]< 15.9%[2]
Accuracy (% Recovery) 98 - 102%[1]80 - 120%[1]85.2 - 118.1%[2]
Limit of Detection (LOD) Low ng/mL range[1]As low as 6-44 ng/L with pre-concentration[1][4][5]0.01 - 0.05 ng/mL[2][6]
Limit of Quantification (LOQ) Mid-to-high ng/mL range[1]Low ng/L range with pre-concentration.0.01 - 0.15 ng/mL[3]
Sample Preparation Simple dissolution in a suitable solvent.Often requires derivatization to increase volatility. Solid-Phase Extraction (SPE) may be needed for trace analysis.[1]Simple "dilute-and-shoot" for clean samples or SPE for complex matrices.[2]
Analysis Time Typically 5-15 minutes per sample.[1]Can be longer due to sample preparation and chromatographic run times.[1]Rapid, with analysis times often under 10 minutes.
Advantages Robust, reliable, and widely available. Suitable for routine quality control.[1]High sensitivity and selectivity, ideal for trace-level quantification and identification in complex matrices.[1]Unmatched sensitivity and selectivity, making it the gold standard for trace analysis in complex biological and environmental samples.[7]
Limitations May have lower sensitivity compared to mass spectrometry-based methods.[1]Requires the analyte to be volatile or amenable to derivatization.[1]Higher initial instrument cost and complexity.

Experimental Workflows

The following diagram illustrates a general experimental workflow for the quantification of this compound, from sample collection to final data analysis.

Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Water, Soil) Homogenization Homogenization/ Sonication SampleCollection->Homogenization Extraction Extraction (LLE, SPE, or Precipitation) Homogenization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization If GC-MS Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Derivatization->Reconstitution HPLC HPLC-UV Reconstitution->HPLC GCMS GC-MS Reconstitution->GCMS LCMSMS LC-MS/MS Reconstitution->LCMSMS Integration Peak Integration HPLC->Integration GCMS->Integration LCMSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of this compound.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for fluorobenzoic acids and can be adapted for the specific quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for the routine quantification of this compound in less complex sample matrices.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[3]

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 70:30 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined from the UV spectrum of this compound, typically around 270 nm.

  • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).[1]

    • Sample Solution: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the trace-level quantification of this compound, especially in complex matrices, after a derivatization step to increase its volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or BF3-methanol.[4][5][8]

  • Column: A non-polar capillary column such as a DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

  • Oven Temperature Program: Initial temperature of 80°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Sample Preparation (including Derivatization):

    • Solid-Phase Extraction (for trace analysis): Acidify the sample and pass it through a suitable SPE cartridge. Elute the analyte with an appropriate solvent.

    • Derivatization: Evaporate the solvent from the sample or standard. Add the derivatizing agent (e.g., 100 µL of pyridine (B92270) and 100 µL of BSTFA with 1% TMCS). Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester.[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for detecting trace levels of this compound in challenging matrices like biological fluids and environmental samples.

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

  • Sample Preparation:

    • "Dilute-and-Shoot": For clean samples, dilute with the initial mobile phase and inject.

    • Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup is recommended to remove interferences and concentrate the analyte. Non-quantitative recoveries for polar compounds like this compound can be corrected using dedicated deuterated internal standards.[2][6]

References

A Comparative Guide to the Characterization of 2,4,6-Trifluorobenzoic Acid Reaction Products by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of reaction products of 2,4,6-trifluorobenzoic acid. As a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, ensuring the purity and characterizing the reaction byproducts of this compound is of paramount importance.[1][2][3] This document outlines various HPLC approaches, complete with experimental data and detailed protocols, to assist researchers in selecting the optimal analytical method for their specific needs.

Data Presentation: Comparison of HPLC Methods

The selection of an appropriate HPLC method is critical for the effective separation and quantification of this compound and its potential reaction products. The following table summarizes the performance of different HPLC methods based on data from the analysis of structurally similar fluorinated benzoic acids.[4][5][6]

Parameter Method A: Reversed-Phase HPLC with UV Detection Method B: Reversed-Phase UHPLC-MS/MS Method C: Mixed-Mode Chromatography
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]Ultra-high-performance separation with mass spectrometry detection for high sensitivity.[6]Utilizes both reversed-phase and anion-exchange modes for comprehensive separation.[7]
Typical Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 3.0 x 50 mm[8]Amaze HA Mixed-Mode Column
Mobile Phase Acetonitrile (B52724):Water:Trifluoroacetic acid (40:60:0.1, v/v/v)[5]Gradient of acetonitrile and water with 0.1% formic acid[8]Acetonitrile and Ammonium Acetate buffer
Detection UV at 230 nm[4]Electrospray Ionization (ESI) in negative ion modeUV or Mass Spectrometry
Linearity Range 1 - 100 µg/mL (r² > 0.999)[4]0.05 - 50 ng/mL[6]Analyte dependent, typically in ng/mL to µg/mL range
Limit of Detection (LOD) Low ng/mL range[4]0.01 - 0.15 ng/mL[6]Analyte and detector dependent
Precision (%RSD) < 2% (Repeatability)[4]Typically < 15%[4]< 5%
Accuracy (% Recovery) 98 - 102%[4]80 - 120% (can be improved with internal standards)[6]95 - 105%
Analysis Time 5 - 15 minutes per sample[4]< 5 minutes per sample[6]10 - 20 minutes per sample
Advantages Robust, reliable, and widely available.[4]High sensitivity, high throughput, and structural information from MS/MS.Enhanced selectivity for complex mixtures of polar and non-polar compounds.[7]
Disadvantages Lower sensitivity compared to MS methods.Requires more expensive instrumentation and expertise.Method development can be more complex.

Experimental Protocols

Detailed methodologies for the key HPLC experiments are provided below. These protocols are based on established methods for fluorobenzoic acids and can be adapted for the specific analysis of this compound reaction products.[4][5]

Method A: Reversed-Phase HPLC with UV Detection

This method is suitable for the routine quantification and purity assessment of this compound and its major reaction byproducts.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm internal diameter, 250 mm length).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% trifluoroacetic acid. The mobile phase should be filtered and degassed before use.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound, typically around 230 nm.[4]

  • Injection Volume: 10 µL.[4]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Dissolve the reaction mixture in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method B: Reversed-Phase UHPLC-MS/MS

This method is ideal for the sensitive detection and identification of trace-level impurities and reaction byproducts.

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[6]

  • Column: A sub-2 µm particle size C18 column (e.g., 1.8 µm, 3.0 x 50 mm) for fast and efficient separations.[8]

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • Use a gradient elution to achieve optimal separation (e.g., start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification of known products and full scan or product ion scan modes for identification of unknown impurities. The specific MRM transitions will need to be optimized for this compound and its expected byproducts.

  • Injection Volume: 2 µL.

  • Standard and Sample Preparation: Similar to Method A, but prepare solutions in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water). Due to the high sensitivity, lower concentrations will be required.

Visualizations

Experimental Workflow for HPLC Analysis

G Figure 1: General Experimental Workflow for HPLC Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Sample/Standard B Dissolve in Appropriate Solvent A->B C Dilute to Working Concentration B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample into HPLC System D->E F Separation on Analytical Column E->F G Detection (UV or MS/MS) F->G H Chromatogram Acquisition G->H I Peak Integration & Identification H->I J Quantification using Calibration Curve I->J K Reporting of Results J->K

Caption: General Experimental Workflow for HPLC Analysis

Logical Relationship of Method Selection

G Figure 2: Decision Tree for HPLC Method Selection A Analytical Goal B Routine Purity Check / Major Components A->B Is the goal... C Trace Impurity Analysis / Identification A->C Is the goal... D Complex Mixture with Polar & Non-polar Analytes A->D Is the goal... E Reversed-Phase HPLC with UV Detection B->E Select F UHPLC-MS/MS C->F Select G Mixed-Mode Chromatography D->G Select

Caption: Decision Tree for HPLC Method Selection

References

A Comparative Guide to the Computational Electronic Properties of 2,4,6-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Computational Methodology: A General Protocol

The electronic properties of fluorinated benzoic acids are typically investigated using Density Functional Theory (DFT), a robust computational method that offers a good balance between accuracy and computational cost for medium-sized organic molecules. A common protocol involves the following steps:

  • Geometry Optimization: The molecular structure of the compound is optimized to find its lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for such systems.

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties: Once the optimized geometry is confirmed, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

    • Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's polarity.

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

  • Simulation of Spectra: Time-Dependent DFT (TD-DFT) is often employed to calculate the electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths.

The following diagram illustrates a typical workflow for the computational study of the electronic properties of a molecule like 2,4,6-Trifluorobenzoic acid.

computational_workflow A Initial Molecular Structure (e.g., from crystal data or builder) B Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum Energy Structure (No imaginary frequencies) C->D E Calculation of Electronic Properties: - HOMO, LUMO, Energy Gap - Dipole Moment - Molecular Electrostatic Potential D->E F Calculation of UV-Vis Spectrum (TD-DFT) D->F G Analysis and Comparison with Experimental Data E->G F->G

Caption: A typical workflow for computational analysis of molecular electronic properties.

Comparative Analysis of Calculated Electronic Properties

The following table summarizes the calculated electronic properties of several fluorinated benzoic acids from the literature, primarily using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This comparison allows for an estimation of the expected electronic properties of this compound.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Computational Method
This compound Not availableNot availableNot availableNot available-
2,3-Difluorobenzoic acid-7.14-1.136.013.53B3LYP/6-311++G(d,p)[1]
2,4-Difluorobenzoic acid-7.21-1.186.032.13B3LYP/6-311++G(d,p)[1]
3,4,5-Trifluorobenzoic acidNot availableNot availableNot available2.52B3LYP/aug-cc-pVTZ[2]
3-Methoxy-2,4,5-trifluorobenzoic acid-6.99-1.575.42Not availableB3LYP/6-311++G(d,p)[3][4]

Note: The absence of data for this compound highlights a gap in the current scientific literature.

Based on the trends observed in the table, it can be inferred that the introduction of multiple fluorine atoms generally leads to a stabilization of both the HOMO and LUMO energy levels due to the strong electron-withdrawing nature of fluorine. The HOMO-LUMO gap is expected to be relatively large, suggesting high kinetic stability. The dipole moment will be significantly influenced by the symmetrical substitution pattern of the fluorine atoms in this compound.

The following diagram illustrates the logical relationship between fluorine substitution and the electronic properties of benzoic acid.

substitution_effects subst Fluorine Substitution on Benzoic Acid inductive Strong Inductive Effect (-I effect) subst->inductive resonance Resonance Effect (+R effect) subst->resonance dipole Alteration of Dipole Moment subst->dipole homo_lumo Stabilization of HOMO and LUMO inductive->homo_lumo resonance->homo_lumo gap Modulation of HOMO-LUMO Gap homo_lumo->gap reactivity Influence on Molecular Reactivity gap->reactivity dipole->reactivity

Caption: Influence of fluorine substitution on the electronic properties of benzoic acid.

Comparison with Experimental Data

Experimental data on the electronic properties of this compound are scarce. However, UV-Vis absorption spectra of related compounds can provide an indirect measure of the HOMO-LUMO gap, as the lowest energy electronic transition is often from the HOMO to the LUMO.

CompoundExperimental UV λmax (nm)Solvent
This compound Not available-
Benzoic Acid230, 274Acidic aqueous solution[5][6]
2,3-Difluorobenzoic acid212, 286Ethanol[1]
2,4-Difluorobenzoic acid211, 283Ethanol[1]

The experimental data for difluorobenzoic acids show absorption maxima in the UV region, which is consistent with the large HOMO-LUMO gaps predicted by DFT calculations. The slight shifts in the absorption maxima upon fluorination reflect the changes in the electronic structure.

Experimental Protocols

The computational results cited in this guide were obtained using the Gaussian suite of programs. The geometries of the molecules were fully optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The optimized structures were confirmed to be at a potential energy minimum by performing vibrational frequency calculations at the same level of theory. The electronic properties, including HOMO and LUMO energies and dipole moments, were also calculated at the B3LYP/6-311++G(d,p) level. The theoretical UV-Vis spectra were calculated using the Time-Dependent Density Functional Theory (TD-DFT) method with the same functional and basis set.[1][3][4]

The experimental UV absorption spectra were recorded using a spectrophotometer. The compounds were dissolved in a suitable solvent, such as ethanol, to a specific concentration. The spectra were then recorded over a wavelength range of 200–400 nm. The wavelengths of maximum absorption (λmax) were determined from the spectra.[1]

Conclusion

While direct computational and experimental data on the electronic properties of this compound are currently lacking in the scientific literature, a comparative analysis of related fluorinated benzoic acids provides valuable insights. The available data suggest that this compound likely possesses a large HOMO-LUMO gap, indicating high kinetic stability. The symmetrical substitution pattern of the fluorine atoms will have a pronounced effect on its dipole moment and overall polarity.

This guide underscores the need for further focused computational and experimental studies on this compound to fully elucidate its electronic properties. Such studies are essential for its rational application in drug development and materials science.

References

Efficacy Under the Microscope: A Comparative Analysis of Drugs Synthesized from 2,4,6-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall efficacy. 2,4,6-Trifluorobenzoic acid has emerged as a valuable starting material in the synthesis of novel therapeutics. This guide provides a comparative overview of two notable drugs synthesized from this precursor: Lasmiditan (B1674530), a first-in-class medication for the acute treatment of migraine, and Selumetinib (B1684332), a targeted therapy for neurofibromatosis type 1. We delve into their respective mechanisms of action, present clinical efficacy data, and provide detailed experimental protocols for key assays.

Comparative Efficacy of Lasmiditan and Selumetinib

While Lasmiditan and Selumetinib originate from a similar chemical starting point, they target distinct biological pathways to address disparate medical needs. Lasmiditan is a selective serotonin (B10506) 5-HT1F receptor agonist designed to quell the inflammatory and neuronal signaling cascades of a migraine attack.[1] In contrast, Selumetinib is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2, enzymes in the RAS/RAF/MEK/ERK signaling pathway that is often dysregulated in certain cancers and genetic disorders.[2]

The following tables summarize the pivotal clinical trial data that established the efficacy of these two drugs.

Table 1: Clinical Efficacy of Lasmiditan for the Acute Treatment of Migraine (SAMURAI and SPARTAN Phase 3 Trials) [3][4]

Efficacy Endpoint (at 2 hours post-dose)PlaceboLasmiditan 100 mgLasmiditan 200 mg
Pain Freedom
SAMURAI Trial15.3%28.2%32.2%
SPARTAN Trial21.3%31.4%38.8%
Most Bothersome Symptom (MBS) Freedom
SAMURAI Trial29.5%40.9%40.7%
SPARTAN Trial33.5%44.2%48.7%

Table 2: Clinical Efficacy of Selumetinib in Pediatric Patients with Neurofibromatosis Type 1 (NF1) and Inoperable Plexiform Neurofibromas (SPRINT Phase I/II Trial) [5][6]

Efficacy EndpointResult
Objective Response Rate (ORR) 72%
Defined as ≥20% decrease in tumor volume confirmed on a subsequent assessment
Duration of Response Most responses were sustained for ≥6 months
Patient-Reported Outcomes Improvements in pain and motor impairment

Signaling Pathways and Mechanisms of Action

The distinct therapeutic effects of Lasmiditan and Selumetinib stem from their targeted interactions with different signaling cascades.

Lasmiditan_Pathway Lasmiditan Lasmiditan Receptor 5-HT1F Receptor Lasmiditan->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Trigeminal_Neuron Trigeminal Neuron Terminal PKA->Trigeminal_Neuron CGRP_Glutamate ↓ CGRP & Glutamate Release Trigeminal_Neuron->CGRP_Glutamate Pain_Signaling ↓ Pain Signal Transmission CGRP_Glutamate->Pain_Signaling

Figure 1. Lasmiditan Signaling Pathway.

Lasmiditan selectively binds to the 5-HT1F receptor, a G-protein coupled receptor.[7][8] This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[9] The ultimate downstream effect within the trigeminal neuron is the inhibition of the release of calcitonin gene-related peptide (CGRP) and glutamate, key mediators of the pain and inflammation associated with migraine attacks.[7][8]

Selumetinib_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates Selumetinib Selumetinib Selumetinib->MEK Inhibits Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 2. Selumetinib and the RAS/MEK/ERK Signaling Pathway.

Selumetinib is a selective inhibitor of MEK1 and MEK2.[2] In the RAS/RAF/MEK/ERK pathway, MEK is a critical kinase that phosphorylates and activates ERK.[10] Activated ERK then translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[10] By inhibiting MEK, Selumetinib effectively blocks this signaling cascade, which is often hyperactivated in NF1 due to mutations in the NF1 gene, a negative regulator of RAS.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of Lasmiditan and Selumetinib.

In Vitro Assay for 5-HT1F Receptor Agonist Activity

This protocol outlines a general procedure for a [³⁵S]GTPγS binding assay to measure G-protein activation following agonist binding to the 5-HT1F receptor.

GTPgS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membranes Cell Membranes with 5-HT1F Receptor Incubate Incubate Membranes, Agonist, and Reagents Membranes->Incubate Agonist_Dilutions Serial Dilutions of Lasmiditan Agonist_Dilutions->Incubate Reagents [³⁵S]GTPγS, GDP, Assay Buffer Reagents->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound [³⁵S]GTPγS Filter->Wash Scintillation Quantify Bound [³⁵S]GTPγS via Scintillation Counting Wash->Scintillation Analysis Determine EC₅₀ and Emax for G-protein Activation Scintillation->Analysis

Figure 3. Workflow for a [³⁵S]GTPγS Binding Assay.

1. Materials:

  • Cell membranes expressing the human 5-HT1F receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Guanosine diphosphate (B83284) (GDP).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Lasmiditan or other test agonists at various concentrations.

  • Non-specific binding control (high concentration of unlabeled GTPγS).

  • Glass fiber filters and filtration apparatus.

  • Scintillation counter and scintillation fluid.

2. Procedure:

  • Prepare serial dilutions of the test agonist (e.g., Lasmiditan).

  • In a multi-well plate, combine the cell membranes, GDP, [³⁵S]GTPγS, and either the test agonist, buffer (for basal binding), or the non-specific binding control.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Terminate the reaction by rapid filtration of the plate contents through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.

  • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Analyze the data by subtracting the non-specific binding from all other readings. Plot the specific binding against the agonist concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum effect).

Western Blot Protocol for Assessing p-ERK Inhibition by Selumetinib

This protocol details the steps for using Western blotting to measure the inhibition of ERK phosphorylation (p-ERK) in cancer cell lines treated with Selumetinib.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysate_prep Lysate Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells Treat_Cells Treat with Selumetinib (Dose-Response) Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells with RIPA Buffer Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein Concentration (BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate Proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Ab (anti-p-ERK, anti-total ERK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detect Detect with ECL Substrate Secondary_Ab->Detect Quantify Quantify Band Intensity (Densitometry) Detect->Quantify Normalize Normalize p-ERK to Total ERK Quantify->Normalize IC50 Calculate IC₅₀ Normalize->IC50

Figure 4. Workflow for Western Blot Analysis of p-ERK.

1. Materials:

  • NF1-deficient or other relevant cancer cell line.

  • Cell culture medium and supplements.

  • Selumetinib or other MEK inhibitors.

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus.

  • PVDF membrane, transfer buffer, and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

2. Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of Selumetinib for a specified time (e.g., 2 hours). Include a vehicle-only control.

  • Lysate Preparation: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with the antibody against total ERK.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample. Plot the normalized p-ERK levels against the Selumetinib concentration to determine the IC₅₀ value.

Conclusion

Lasmiditan and Selumetinib exemplify the successful application of this compound as a scaffold in the development of targeted therapies. While Lasmiditan offers a novel, non-vasoconstrictive treatment option for the acute management of migraine through its selective agonism of the 5-HT1F receptor, Selumetinib provides a much-needed therapy for patients with NF1-related plexiform neurofibromas by inhibiting the dysregulated RAS/MEK/ERK signaling pathway. The distinct mechanisms and clinical applications of these drugs underscore the versatility of fluorinated benzoic acids in medicinal chemistry. The provided experimental protocols offer a framework for the continued investigation and development of new chemical entities derived from this valuable synthetic building block.

References

A Spectroscopic Showdown: Differentiating Isomers of Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 2,4,6-Trifluorobenzoic acid and its isomers. This guide provides a detailed analysis of their spectral data and the experimental protocols for their differentiation.

In the realm of pharmaceutical and materials science, the precise identification of isomers is paramount. Subtle differences in the substitution pattern on an aromatic ring can lead to vastly different biological activities and material properties. This guide delves into the spectroscopic comparison of this compound and its various isomers, offering a clear and objective analysis based on experimental data from a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy.

Distinguishing Features: A Comparative Analysis of Spectroscopic Data

The differentiation of trifluorobenzoic acid isomers is achieved by meticulously analyzing the unique fingerprints each molecule leaves in its spectra. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry, providing a direct comparison between the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural connectivity of molecules. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei, which is directly influenced by the position of the fluorine and carboxylic acid groups on the benzene (B151609) ring.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

IsomerAromatic ProtonsCarboxylic Acid Proton
2,4,5-Trifluorobenzoic acid 7.27 (s, 1H), 7.96 (s, 1H)10.92 (s, 1H)
This compound 7.23 (AB, 2H)-
3,4,5-Trifluorobenzoic acid --
2,3,4-Trifluorobenzoic acid --
2,3,5-Trifluorobenzoic acid --
2,3,6-Trifluorobenzoic acid --

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

IsomerC=OC-F & Aromatic C
This compound 182.0 (d)165.9 (dt), 164.6 (dt), 163.9 (dt), 162.6 (dt), 111.3 (AB of d), 66.7 (AB of d)
2,4,5-Trifluorobenzoic acid --
3,4,5-Trifluorobenzoic acid --
2,3,4-Trifluorobenzoic acid --
2,3,5-Trifluorobenzoic acid --
2,3,6-Trifluorobenzoic acid --

Table 3: ¹⁹F NMR Spectroscopic Data (δ, ppm)

IsomerFluorine Resonances
This compound -58.1 (t, 1F), -92.56 (d, 2F)
2,3,5-Trifluorobenzoic acid -
3,4,5-Trifluorobenzoic acid -
Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the functional groups present and the overall molecular symmetry.

Table 4: Key IR Absorption Bands (cm⁻¹)

IsomerC=O StretchO-H StretchC-F Stretch
This compound ~1700~2500-3300~1100-1300
2,3,4-Trifluorobenzoic acid ---
2,3,6-Trifluorobenzoic acid ---
2,4,5-Trifluorobenzoic acid ---
3,4,5-Trifluorobenzoic acid ---
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular ion peak (M+) confirms the molecular weight, while the fragmentation pattern can offer clues about the substitution pattern.

Table 5: Mass Spectrometry Data (m/z)

IsomerMolecular Ion (M+)Key Fragments
This compound 176-
2,3,4-Trifluorobenzoic acid 176[1][2]159, 131[1]
2,3,6-Trifluorobenzoic acid 176-
2,4,5-Trifluorobenzoic acid 176[3]159, 131, 112, 81

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. For specific instrument parameters, it is recommended to consult the original research articles or manufacturer's guidelines.

NMR Spectroscopy

A sample of the trifluorobenzoic acid isomer (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

For solid samples, a small amount of the isomer is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Raman Spectroscopy

A small amount of the solid sample is placed in a sample holder and irradiated with a monochromatic laser beam. The scattered light is collected and analyzed by a Raman spectrometer.

Mass Spectrometry

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer. For other techniques, the sample can be introduced directly. Electron Ionization (EI) is a common method for generating ions, and the resulting mass spectrum shows the molecular ion and characteristic fragment ions.

Visualizing the Workflow and Logic

To better understand the process of differentiating these isomers, the following diagrams illustrate the experimental workflow and the logical application of the spectroscopic data.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Raman Raman Sample->Raman Data_Analysis Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Raman->Data_Analysis Isomer_ID Isomer Identification Data_Analysis->Isomer_ID

Caption: Experimental workflow for the spectroscopic comparison of trifluorobenzoic acid isomers.

logical_relationship cluster_spectroscopic_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation & Isomer Identification Unknown_Isomer Unknown Trifluorobenzoic Acid Isomer NMR_Data NMR (¹H, ¹³C, ¹⁹F) Unknown_Isomer->NMR_Data Vibrational_Data Vibrational (IR, Raman) Unknown_Isomer->Vibrational_Data MS_Data Mass Spec. (M+, Fragments) Unknown_Isomer->MS_Data Proton_Environment Proton Count & Splitting Pattern NMR_Data->Proton_Environment Carbon_Skeleton Carbon Chemical Shifts NMR_Data->Carbon_Skeleton Fluorine_Environment Fluorine Chemical Shifts & Coupling NMR_Data->Fluorine_Environment Functional_Groups Functional Group Vibrations Vibrational_Data->Functional_Groups Molecular_Weight Molecular Weight Confirmation MS_Data->Molecular_Weight Fragmentation Fragmentation Pattern Analysis MS_Data->Fragmentation Identified_Isomer Identified Isomer Proton_Environment->Identified_Isomer Carbon_Skeleton->Identified_Isomer Fluorine_Environment->Identified_Isomer Functional_Groups->Identified_Isomer Molecular_Weight->Identified_Isomer Fragmentation->Identified_Isomer

Caption: Logical relationship for isomer identification using spectroscopic data.

By combining the data from these complementary spectroscopic techniques, researchers can confidently distinguish between the various isomers of trifluorobenzoic acid, ensuring the correct compound is utilized in their research and development endeavors. This guide serves as a foundational resource for such analytical challenges.

References

A Comparative Purity Analysis of 2,4,6-Trifluorobenzoic Acid from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and advanced materials, the purity of starting reagents is a critical factor that can significantly impact reaction yield, impurity profiles, and the overall success of a research and development program. 2,4,6-Trifluorobenzoic acid is a key building block in many synthetic pathways, and variations in its purity can introduce unforeseen complications. This guide provides an objective comparison of this compound from various suppliers, supported by standardized experimental protocols for purity verification.

Comparative Purity Data

The following table summarizes the purity analysis of this compound from four different suppliers based on a series of standardized analytical tests.

Supplier Lot Number Stated Purity (%) Purity by HPLC (%) Purity by GC-MS (%) Major Impurities Detected Water Content (Karl Fischer, %)
Supplier AA-123≥9899.299.12,4-Difluorobenzoic acid0.05
Supplier BB-456>98.0 (GC)98.598.6Unidentified peak at RRT 1.150.12
Supplier CC-7899596.195.82,6-Difluorobenzoic acid, Residual solvent0.25
Supplier DD-0129898.998.8None detected0.08

Experimental Workflow for Purity Assessment

The following diagram outlines the logical workflow for a comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample Receive this compound Samples Prep Prepare Stock Solutions and Standards Sample->Prep HPLC High-Performance Liquid Chromatography (HPLC) Prep->HPLC Purity and Impurity Profiling GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Prep->GCMS Volatile Impurities and Confirmation KF Karl Fischer Titration Prep->KF Water Content NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Prep->NMR Structural Confirmation Data_Analysis Analyze and Compare Data HPLC->Data_Analysis GCMS->Data_Analysis KF->Data_Analysis NMR->Data_Analysis Report Generate Comparison Report Data_Analysis->Report

A Comparative Guide to the Synthetic Routes of 2,4,6-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated synthetic routes for 2,4,6-Trifluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The following sections objectively evaluate different methodologies, presenting supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable synthesis for their specific needs.

Comparative Analysis of Synthetic Routes

Four primary synthetic routes for this compound are evaluated, each with distinct advantages and disadvantages in terms of starting materials, reaction conditions, yield, and purity.

Parameter Route 1: From Pentachlorobenzonitrile Route 2: From 2,4,6-Trifluorobenzonitrile Route 3: From Dichlorotrifluorobenzonitrile (Hydrolysis-Dechlorination) Route 4: From 1-Bromo-2,4,6-trifluorobenzene (B1265865) (Grignard Route)
Starting Material 2,3,4,5,6-Pentachlorobenzonitrile2,4,6-Trifluorobenzonitrile3,5-Dichloro-2,4,6-trifluorobenzonitrile1-Bromo-2,4,6-trifluorobenzene
Number of Steps 3121
Overall Yield ~72% (calculated from individual steps)>95%[1]Not explicitly stated60%[2]
Purity of Final Product >99%[1]>99%[1]High, but with potential difluorobenzoic acid impurities[1]99.8% (by HPLC)[2]
Key Reagents KF, Zn, Acetic Acid, H2SO4/HClH2SO4 or HClH2SO4, Pd catalyst, H2Mg, CO2, HCl
Reaction Conditions High temperature (up to 250°C), pressureReflux or high temperature (150°C)High temperature (160°C), hydrogen pressureLow temperature (0-10°C for carboxylation)
Advantages Utilizes a potentially more accessible starting material.High yield and purity in a single step.Alternative pathway.Direct carboxylation of the aromatic ring.
Disadvantages Multi-step process with potentially hazardous reagents.Requires the synthesis of the trifluorobenzonitrile precursor.Formation of hard-to-separate impurities.[1]Requires handling of organometallic reagents.

Experimental Protocols

Route 1: Synthesis from 2,3,4,5,6-Pentachlorobenzonitrile

This multi-step synthesis involves fluorination, dechlorination, and hydrolysis.

Step 1: Fluorination of 2,3,4,5,6-Pentachlorobenzonitrile

  • Procedure: 2,3,4,5,6-Pentachlorobenzonitrile, benzonitrile, and potassium fluoride (B91410) are heated in an autoclave reactor under an inert atmosphere to 250°C. The reaction progress is monitored by gas chromatography. After completion, the mixture is cooled, filtered, and the filtrate is fractionally distilled under reduced pressure to isolate 3,5-dichloro-2,4,6-trifluorobenzonitrile.

Step 2: Dechlorination of 3,5-Dichloro-2,4,6-trifluorobenzonitrile

  • Procedure: A reactor is charged with 3,5-dichloro-2,4,6-trifluorobenzonitrile, zinc powder, water, and tetrabutylammonium (B224687) chloride. The mixture is heated to 90°C with stirring. Acetic acid is then slowly added over 2-3 hours at 90-95°C. After the reaction is complete (monitored by gas chromatography), the mixture is cooled, and dichloromethane (B109758) is added. The solid is filtered off, and the organic layer of the filtrate is separated to yield 2,4,6-trifluorobenzonitrile. An 85% yield with 99% purity has been reported for this step.[1]

Step 3: Hydrolysis of 2,4,6-Trifluorobenzonitrile

  • Procedure: 70% aqueous sulfuric acid is heated to 140°C in a reactor. 2,4,6-Trifluorobenzonitrile is added continuously over 3-4 hours. The mixture is stirred for an additional 2 hours and then cooled to room temperature. The resulting solid is filtered, washed with distilled water, and then recrystallized from a mixture of ethyl acetate (B1210297) and hexane (B92381) to yield this compound. A yield of 95% with 99% purity has been achieved.[1]

Route 2: Direct Hydrolysis of 2,4,6-Trifluorobenzonitrile

This route provides a more direct conversion to the final product.

  • Procedure using Sulfuric Acid: 70% aqueous sulfuric acid (500g) is heated to 140°C. 2,4,6-Trifluorobenzonitrile (100g) is added continuously over 3-4 hours. The reaction mixture is stirred for 2 hours, then cooled to room temperature. The precipitated solid is filtered and washed with distilled water. The crude product is then crystallized from a mixture of ethyl acetate and hexane and dried under vacuum at 70°C. This method has been reported to yield 95% of this compound with a purity of 99%.[1]

  • Procedure using Hydrochloric Acid: 2,4,6-Trifluorobenzonitrile is refluxed with aqueous hydrochloric acid to yield this compound. This process can achieve a purity of over 99%, with levels of 2,4-difluorobenzoic acid and 2,6-difluorobenzoic acid impurities below 0.05%.[1]

Route 3: Hydrolysis followed by Dechlorination

This route, as described in Japanese Patent No. 61036244, involves the initial hydrolysis of the chlorinated precursor.

  • Procedure Overview: 3,5-dichloro-2,4,6-trifluorobenzonitrile is first hydrolyzed using aqueous sulfuric acid at 160°C to form 3,5-dichloro-2,4,6-trifluorobenzoic acid. This intermediate is then de-chlorinated using potassium hydroxide (B78521) in the presence of a palladium catalyst under hydrogen pressure to yield this compound.[1] A significant drawback of this method is the formation of difluorobenzoic acid impurities that are difficult to separate from the final product.[1]

Route 4: Grignard-based Synthesis from 1-Bromo-2,4,6-trifluorobenzene

This approach utilizes a classic organometallic reaction for the introduction of the carboxylic acid moiety.

  • Procedure: Magnesium turnings are placed in a reaction vessel with tetrahydrofuran (B95107) (THF). The mixture is heated, and a solution of 1-bromo-2,4,6-trifluorobenzene in THF is added dropwise to form the Grignard reagent. The reaction mixture is then cooled to 0-10°C, and carbon dioxide gas is bubbled through it. The reaction is monitored by HPLC. Upon completion, the reaction is quenched with 10% aqueous hydrochloric acid and extracted with methyl tertiary butyl ether. The organic layer is concentrated, and the crude product is precipitated, filtered, and recrystallized from a water:methanol mixture. This route has been reported to yield 60% of this compound with a purity of 99.8%.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Routes_for_2,4,6-Trifluorobenzoic_acid cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 cluster_3 Route 4 Penta 2,3,4,5,6-Pentachlorobenzonitrile Dichloro 3,5-Dichloro-2,4,6- trifluorobenzonitrile Penta->Dichloro Fluorination (KF) Trifluoro_nitrile_1 2,4,6-Trifluorobenzonitrile Dichloro->Trifluoro_nitrile_1 Dechlorination (Zn, AcOH) Final_Product_1 2,4,6-Trifluorobenzoic acid Trifluoro_nitrile_1->Final_Product_1 Hydrolysis (H₂SO₄/HCl) Trifluoro_nitrile_2 2,4,6-Trifluorobenzonitrile Final_Product_2 2,4,6-Trifluorobenzoic acid Trifluoro_nitrile_2->Final_Product_2 Direct Hydrolysis (H₂SO₄/HCl) Dichloro_nitrile_3 3,5-Dichloro-2,4,6- trifluorobenzonitrile Dichloro_acid_3 3,5-Dichloro-2,4,6- trifluorobenzoic acid Dichloro_nitrile_3->Dichloro_acid_3 Hydrolysis (H₂SO₄) Final_Product_3 2,4,6-Trifluorobenzoic acid Dichloro_acid_3->Final_Product_3 Dechlorination (Pd/C, H₂) Bromo_trifluoro 1-Bromo-2,4,6- trifluorobenzene Grignard Grignard Reagent Bromo_trifluoro->Grignard Mg, THF Final_Product_4 2,4,6-Trifluorobenzoic acid Grignard->Final_Product_4 1. CO₂ 2. H₃O⁺

Caption: Overview of four synthetic routes to this compound.

Experimental_Workflow_Comparison cluster_route1 Route 1 Workflow cluster_route2 Route 2 Workflow cluster_route4 Route 4 Workflow R1_Start Start: Pentachlorobenzonitrile R1_Step1 Fluorination (High T & P) R1_Start->R1_Step1 R1_Step2 Dechlorination (Heated Reaction) R1_Step1->R1_Step2 R1_Step3 Hydrolysis (Heated Reaction) R1_Step2->R1_Step3 R1_Purification Recrystallization R1_Step3->R1_Purification R1_End Final Product R1_Purification->R1_End R2_Start Start: 2,4,6-Trifluorobenzonitrile R2_Step1 Hydrolysis (Reflux/High T) R2_Start->R2_Step1 R2_Purification Recrystallization R2_Step1->R2_Purification R2_End Final Product R2_Purification->R2_End R4_Start Start: 1-Bromo-2,4,6-trifluorobenzene R4_Step1 Grignard Formation (Anhydrous) R4_Start->R4_Step1 R4_Step2 Carboxylation (Low T) R4_Step1->R4_Step2 R4_Step3 Acidic Workup R4_Step2->R4_Step3 R4_Purification Recrystallization R4_Step3->R4_Purification R4_End Final Product R4_Purification->R4_End

Caption: Comparison of experimental workflows for key synthetic routes.

References

A Comparative Analysis of the Stability of Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzoic acid derivatives is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the stability and modulate the physicochemical properties of bioactive molecules. This guide provides a comparative analysis of the thermal, chemical, and metabolic stability of fluorinated benzoic acid derivatives, supported by available experimental data and detailed methodologies. While direct, comprehensive quantitative comparisons across a wide range of these compounds are not always available in the public domain, this guide synthesizes existing knowledge to inform rational drug design and development.

The Influence of Fluorination on Molecular Stability

The introduction of fluorine atoms to the benzoic acid scaffold can significantly alter its stability through several key mechanisms:

  • Increased Thermal Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting considerable thermal stability to fluorinated compounds.[1]

  • Enhanced Chemical Stability: The high electronegativity of fluorine can shield the aromatic ring and the carboxylic acid functional group from chemical attack, thereby increasing resistance to degradation.

  • Improved Metabolic Stability: Strategic placement of fluorine atoms at positions susceptible to metabolic modification by cytochrome P450 (CYP) enzymes can block these metabolic pathways, leading to a longer biological half-life.

Data Presentation: A Comparative Overview

The following tables summarize available quantitative data for a selection of fluorinated benzoic acid derivatives. It is important to note that direct comparative studies under identical conditions are limited.

Table 1: Physicochemical Properties of Monofluorinated Benzoic Acid Isomers

Property2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic Acid
Melting Point (°C) 122-125123184
Boiling Point (°C) ~259 (decomposes)~251253.7
pKa 3.273.86[2]4.14[3]

Data sourced from various publicly available databases and may vary slightly between sources.

Table 2: Physicochemical Properties of Selected Difluorinated Benzoic Acid Derivatives

CompoundCAS NumberMelting Point (°C)
2,4-Difluorobenzoic acid1583-58-0188-190
2,6-Difluorobenzoic acid385-00-2157-160
3,5-Difluorobenzoic acid455-40-3155-158

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the stability of fluorinated benzoic acid derivatives.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition temperature of a compound.

Methodology:

  • A small, precisely weighed sample of the fluorinated benzoic acid derivative (typically 1-5 mg) is placed in a high-purity, inert sample pan (e.g., alumina (B75360) or platinum).

  • The sample pan is placed in the TGA furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The onset temperature of decomposition is determined as the temperature at which a significant mass loss begins.

Metabolic Stability Assessment (Liver Microsomal Stability Assay)

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.[4]

Methodology:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (from human or other species), a NADPH-regenerating system (to support CYP enzyme activity), and a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).[5]

  • Incubation: The test compound (e.g., a fluorinated benzoic acid derivative) is added to the pre-warmed incubation mixture to initiate the metabolic reaction. The incubation is carried out at 37°C.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.

  • Sample Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life (t½), and from this, the intrinsic clearance (CLint) is determined.[6]

Mandatory Visualization

Experimental_Workflow_Metabolic_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing microsomes Liver Microsomes mix Prepare Incubation Mixture microsomes->mix nadph NADPH-Regenerating System nadph->mix buffer Buffer (pH 7.4) buffer->mix add_compound Add Test Compound (Fluorinated Benzoic Acid) mix->add_compound incubate Incubate at 37°C add_compound->incubate sampling Time-Point Sampling incubate->sampling quench Quench Reaction sampling->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate t½ and CLint analyze->calculate Metabolic_Pathway_Fluorobenzoic_Acid cluster_ortho 2-Fluorobenzoic Acid Pathway cluster_meta 3-Fluorobenzoic Acid Pathway cluster_para 4-Fluorobenzoic Acid Pathway FBA Fluorobenzoic Acid Ortho_Intermediate Dioxygenation & Defluorination FBA->Ortho_Intermediate CYP450 Meta_Intermediate Dioxygenation FBA->Meta_Intermediate CYP450 Para_Intermediate Dioxygenation FBA->Para_Intermediate CYP450 Catechol Catechol Ortho_Intermediate->Catechol Fluorocatechol 3-Fluorocatechol Meta_Intermediate->Fluorocatechol Hydroxybenzoate 4-Hydroxybenzoate Para_Intermediate->Hydroxybenzoate

References

Safety Operating Guide

Personal protective equipment for handling 2,4,6-Trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,4,6-Trifluorobenzoic acid, designed for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and operational integrity.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 28314-80-9

  • Molecular Formula: C₇H₃F₃O₂

Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1] All personnel should be thoroughly trained on the risks and proper handling procedures before working with this compound.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure safety, the following personal protective equipment and engineering controls are mandatory when handling this compound.

Control TypeSpecificationRationale
Engineering Controls
VentilationUse only in a well-ventilated area, such as a chemical fume hood.[1][2]To minimize inhalation of dust or vapors.
Safety StationsEyewash stations and safety showers must be in close proximity to the workstation.[1][3]To provide immediate decontamination in case of accidental exposure.
Personal Protective Equipment
Eye and Face ProtectionChemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[1][3]To protect against splashes and airborne particles causing serious eye irritation.
Skin and Body ProtectionWear appropriate protective gloves and clothing, such as a lab coat, to prevent skin exposure.[1]To prevent direct contact that can cause skin irritation.
Respiratory ProtectionIf dust is generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn.To prevent respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical for the safe handling of this compound.

1. Preparation and Pre-Handling Check:

  • Ensure the chemical fume hood is functioning correctly.

  • Verify that the safety shower and eyewash station are accessible and operational.

  • Don all required PPE as specified in the table above.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Conduct all weighing and transferring of this compound within the chemical fume hood to control dust.

  • Avoid creating dust.[1][2]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • Keep the container tightly closed when not in use.[3]

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.[2]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Clean all equipment and the work area to remove any residual contamination.

  • Contaminated clothing should be removed and washed before reuse.[1]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material by sweeping it up and placing it into a suitable, sealed, and properly labeled container for disposal.[1]

  • Avoid generating dust during cleanup.[2]

2. Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant.[1][3]

  • It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Always consult and observe all federal, state, and local environmental regulations for chemical waste disposal.

  • Do not empty into drains.[1]

Emergency First-Aid Procedures

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] Remove contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] If eye irritation persists, get medical attention.[1]

  • If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If Swallowed: Clean the mouth with water and get medical attention.[1]

G Workflow for Handling this compound prep Preparation - Verify Fume Hood - Check Safety Stations - Don PPE handling Handling (Inside Fume Hood) - Weigh & Transfer - Avoid Dust - Keep Container Closed prep->handling post_handling Post-Handling - Wash Hands - Clean Work Area - Decontaminate Clothing handling->post_handling spill Accidental Exposure / Spill handling->spill disposal Waste Disposal - Collect in Sealed Container - Label as Hazardous - Follow Regulations post_handling->disposal first_aid First Aid - Skin: Wash with water - Eyes: Rinse for 15 min - Inhalation: Move to fresh air spill->first_aid first_aid->handling Seek Medical Attention & Re-evaluate end Procedure Complete disposal->end

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4,6-Trifluorobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.